PI3K-IN-54
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H24F2N8O3 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-7-methoxybenzimidazol-5-amine |
InChI |
InChI=1S/C20H24F2N8O3/c1-31-14-11-12(23)10-13-15(14)24-17(16(21)22)30(13)20-26-18(28-2-6-32-7-3-28)25-19(27-20)29-4-8-33-9-5-29/h10-11,16H,2-9,23H2,1H3 |
InChI-Schlüssel |
GVCOXBXPKBZDEG-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PI3K-IN-54: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-54, also identified as compound 10w, is a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Its mechanism of action centers on the competitive inhibition of the ATP-binding site of the p110 catalytic subunits of PI3K isoforms, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This guide provides a detailed overview of the mechanism of action of this compound, supported by preclinical data, experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to the PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates PIP2 to generate the second messenger PIP3.[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT, leading to its activation and the subsequent phosphorylation of a cascade of downstream effectors that promote cell survival and proliferation.
Core Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the Class I PI3K isoforms. By binding to the ATP-binding pocket of the p110 catalytic subunit, it prevents the transfer of phosphate (B84403) from ATP to PIP2. This direct inhibition of PI3K enzymatic activity leads to a reduction in the intracellular levels of PIP3, thereby abrogating the downstream signaling cascade. The primary consequence is the reduced activation of AKT and its downstream targets, such as mTOR, leading to decreased cell growth, proliferation, and the induction of apoptosis in cancer cells dependent on the PI3K pathway.
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound against the Class I PI3K isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| p110α | 0.22 |
| p110β | 1.4 |
| p110δ | 0.38 |
Data sourced from MedChemExpress.[1][2][3]
Signaling Pathway Visualization
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of PI3K inhibitors like this compound. These are based on standard practices in the field and are representative of the methods likely used to generate the data for this compound.
In Vitro PI3K Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α) are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by incubating the PI3K enzyme with the various concentrations of this compound in a reaction buffer containing the lipid substrate and [γ-³³P]ATP.
-
Reaction Termination and Product Separation: The reaction is allowed to proceed for a defined period at room temperature and then terminated. The phosphorylated product, [³³P]PIP3, is separated from the unreacted [γ-³³P]ATP.
-
Signal Detection and Data Analysis: The amount of [³³P]PIP3 is quantified using a scintillation counter. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K pathway in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., U87MG glioblastoma cells) are cultured to 70-80% confluency and then treated with varying concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Protein Extraction: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AKT (p-AKT Ser473) and downstream targets like p-S6 ribosomal protein. Antibodies against total AKT and a housekeeping protein (e.g., GAPDH) are used as loading controls.
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is performed to quantify the changes in protein phosphorylation relative to total protein levels.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a cell-based Western blot experiment to assess pathway inhibition.
Caption: A typical workflow for a Western blot experiment.
Conclusion
This compound is a highly potent, pan-Class I PI3K inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway. Its low nanomolar IC50 values against multiple p110 isoforms suggest broad activity in cancers with a dysregulated PI3K pathway. The methodologies described provide a framework for the further investigation of its cellular effects and preclinical efficacy. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from treatment with this compound.
References
- 1. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
PI3K-IN-54: A Technical Guide to a Potent Pan-PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pan-PI3K inhibitor, PI3K-IN-54. The document details its biochemical activity, mechanism of action, and the experimental protocols necessary for its evaluation. The information is tailored for professionals in the fields of cancer research, drug discovery, and molecular biology.
Core Inhibitory Activity of this compound
This compound is a potent pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the p110 catalytic subunit of PI3K, which blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action effectively halts the downstream signaling cascade, including the activation of Akt and mTOR, which are crucial for cell growth, proliferation, and survival.
Table 1: Biochemical Potency of this compound Against Class I PI3K Isoforms
| Isoform | IC50 (nM) |
| p110α | 0.22[1] |
| p110β | 1.4[1] |
| p110δ | 0.38[1] |
| p110γ | Data not available |
Note: The IC50 value for the p110γ isoform is not currently available in the public domain. Comprehensive characterization as a pan-PI3K inhibitor would necessitate determining its activity against this isoform.
PI3K/Akt/mTOR Signaling Pathway and this compound Mechanism of Action
The PI3K/Akt/mTOR pathway is a critical signaling network that regulates a multitude of cellular processes. This compound exerts its therapeutic potential by inhibiting the initial step in this cascade.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the activity of this compound.
In Vitro PI3K Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the different Class I PI3K isoforms.
Methodology:
A common method for this is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Add the PI3K enzyme and PIP2 substrate to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Cellular PI3K Pathway Inhibition Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of downstream targets of PI3K, such as Akt, in a cellular context.
Methodology:
-
Reagents and Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of Akt phosphorylation.
-
Table 2: Representative Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 (nM) |
| MCF-7 (Breast Cancer) | Western Blot | p-Akt (Ser473) Inhibition | Example: 15 |
| U87-MG (Glioblastoma) | Western Blot | p-Akt (Ser473) Inhibition | Example: 25 |
Note: The data in this table is representative and intended for illustrative purposes, as specific experimental results for this compound are not publicly available.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the GI50 or IC50 value.
-
Table 3: Representative Anti-proliferative Activity of this compound
| Cell Line | Assay | Endpoint | GI50 (nM) |
| PC-3 (Prostate Cancer) | MTT | Cell Viability | Example: 50 |
| HCT116 (Colon Cancer) | MTT | Cell Viability | Example: 75 |
Note: The data in this table is representative and intended for illustrative purposes, as specific experimental results for this compound are not publicly available.
In Vivo Efficacy
Table 4: Representative In Vivo Efficacy of a Pan-PI3K Inhibitor
| Xenograft Model | Dosing Schedule | TGI (%) |
| U87-MG (Glioblastoma) | Example: 50 mg/kg, q.d., p.o. | Example: 60 |
| MCF-7 (Breast Cancer) | Example: 50 mg/kg, q.d., p.o. | Example: 55 |
TGI: Tumor Growth Inhibition. The data in this table is representative and intended for illustrative purposes.
Conclusion
This compound is a highly potent, pan-Class I PI3K inhibitor with low nanomolar activity against the p110α, p110β, and p110δ isoforms. Its mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its biochemical and cellular activities. Further investigation into its inhibitory effect on the p110γ isoform and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: PI3K-IN-54 Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform selectivity profile of PI3K-IN-54, a potent pan-PI3K inhibitor. This document details its biochemical potency against Class I PI3K isoforms, outlines the methodologies for its evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to PI3K Signaling
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. Dysregulation of the PI3K pathway, often through mutations in the PIK3CA gene encoding p110α or loss of the tumor suppressor PTEN, is a frequent event in human cancers, making it a prime target for therapeutic intervention.
This compound Isoform Selectivity Profile
This compound is a potent pan-Class I PI3K inhibitor. Its inhibitory activity against the different p110 isoforms has been determined through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| p110α | 0.22[1][2][3][4] |
| p110β | 1.4[1][2][3][4] |
| p110δ | 0.38[1][2][3][4] |
| p110γ | Not available in search results |
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the regulation of various cellular functions.
Caption: Simplified PI3K/AKT Signaling Pathway.
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the isoform selectivity and cellular activity of PI3K inhibitors like this compound.
Biochemical Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based kinase assay that measures the amount of ADP produced.
Objective: To determine the IC50 value of this compound against each of the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3K enzymes and PIP2 substrate in the kinase assay buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted this compound, followed by the PI3K enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a Biochemical Kinase Assay.
Cellular Assay: Western Blot for Phospho-AKT (p-AKT)
This assay assesses the ability of this compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Objective: To determine the cellular potency of this compound by measuring the inhibition of AKT phosphorylation at Serine 473 (p-AKT Ser473).
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., PTEN-null or PIK3CA-mutant cell lines)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal for each treatment condition. Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.
Caption: Workflow for a Cellular Western Blot Assay.
Conclusion
This compound is a potent inhibitor of PI3K isoforms α, β, and δ, with sub-nanomolar to low nanomolar IC50 values. Its activity against the γ isoform is not publicly available. The methodologies described in this guide provide a framework for the biochemical and cellular characterization of this compound and other PI3K inhibitors. A thorough understanding of the isoform selectivity profile is crucial for the development of targeted therapies and for interpreting their biological effects and potential therapeutic applications.
References
A Technical Guide to the Characterization of PI3K-IN-54: A Putative PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the potency and selectivity of PI3K inhibitors, with a focus on a hypothetical compound, PI3K-IN-54. The document outlines the presentation of inhibitory activity, detailed experimental protocols for determining IC50 values, and a visual representation of the associated signaling pathway.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of a compound against different isoforms of a target enzyme is a critical determinant of its therapeutic potential and off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the hypothetical IC50 values for this compound against the class I PI3K isoforms p110α, p110β, and p110δ.
| Target Isoform | This compound IC50 (nM) | Assay Type |
| p110α | 850 | Biochemical |
| p110β | 7.8 | Biochemical |
| p110δ | 5.3 | Biochemical |
Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual values would need to be determined experimentally.
Experimental Protocols
Accurate determination of IC50 values relies on robust and well-defined experimental protocols. Below are detailed methodologies for both biochemical and cell-based assays commonly employed in the characterization of PI3K inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by a test compound.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Stop solution (e.g., 100 mM EDTA)
-
Phosphocellulose filter mats or membranes
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the respective PI3K isoform, and the PIP2 substrate.
-
Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection of Phosphorylated Product: Spot the reaction mixtures onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Western Blot Assay for Downstream Signaling
This assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Materials:
-
A suitable cell line with an active PI3K pathway (e.g., a cancer cell line with a PIK3CA mutation or PTEN loss).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Plot the normalized phospho-Akt levels against the inhibitor concentration to determine the cellular IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to illustrate the PI3K signaling pathway and a general workflow for IC50 determination.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
In-Depth Technical Guide to PI3K-IN-54 (a representative pan-PI3K inhibitor) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common oncogenic events in a wide variety of human cancers, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the preclinical activity of PI3K-IN-54, a representative potent, orally bioavailable, pan-Class I PI3K inhibitor. For the purposes of this guide, and due to the lack of publicly available data for a compound specifically named "this compound," we are using data from the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941) , as a surrogate. The principles, protocols, and data presented here are illustrative of the typical preclinical evaluation of a pan-PI3K inhibitor.
This compound (as represented by Pictilisib) is a potent inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). It exerts its mechanism of action by binding to the ATP-binding pocket of the PI3K enzyme, which in turn prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the downstream activation of key signaling proteins, most notably AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells dependent on this pathway.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound (Pictilisib) across various cancer cell lines.
Table 1: In Vitro Potency and Selectivity of this compound (Pictilisib)
| Target | IC50 (nM) | Selectivity vs. p110α |
| PI3Kα (p110α) | 3 | - |
| PI3Kδ (p110δ) | 3 | 1-fold |
| PI3Kβ (p110β) | 33 | 11-fold |
| PI3Kγ (p110γ) | 75 | 25-fold |
Table 2: Cellular Activity of this compound (Pictilisib) in Cancer Cell Lines
| Cell Line | Cancer Type | pAkt (Ser473) Inhibition IC50 (nM) | Anti-proliferative GI50/IC50 (µM) |
| U87MG | Glioblastoma | 46 | 0.95[1] |
| PC3 | Prostate Cancer | 37 | 0.28[1] |
| MDA-MB-361 | Breast Cancer | 28 | 0.72[1] |
| A2780 | Ovarian Cancer | Not Reported | 0.14[1] |
| HCT116 | Colorectal Cancer | Not Reported | 1.081[1] |
| DLD1 | Colorectal Cancer | Not Reported | 1.070[1] |
| HT29 | Colorectal Cancer | Not Reported | 0.157[1] |
| IGROV-1 | Ovarian Cancer | 38 (8h exposure) | Not Reported |
| MCF-7 | Breast Cancer | Not Reported | 7.14 |
| MDA-MB-231 | Breast Cancer | Not Reported | 19.57 |
Table 3: Apoptotic and Cell Cycle Effects of this compound (Pictilisib) in Medulloblastoma Cell Lines
| Cell Line | Treatment (1 µM, 48h) | % Inhibition of Proliferation | % Apoptotic Cells |
| MEB-Med-8A | This compound | 51.1 ± 10.4 | 35.5 ± 9 |
| D283 Med | This compound | 35.6 ± 5.8 | 37.2 ± 10 |
| Daoy | This compound | Not Reported | <5 |
| D341 | This compound | Not Reported | <5 |
Data in Table 3 is specific to medulloblastoma cell lines and highlights the pro-apoptotic and anti-proliferative effects of the inhibitor.[2]
Table 4: Effect of this compound (Pictilisib) on Cell Cycle Distribution in Breast and Prostate Cancer Cell Lines
| Cell Line | Treatment (48h) | Concentration (µM) | % Cells in G1 Phase |
| MCF-7.1 (Breast) | Control | - | ~55 |
| This compound | 0.25 | ~65 | |
| This compound | 0.5 | ~70 | |
| This compound | 1 | ~75 | |
| PC3 (Prostate) | Control | - | ~50 |
| This compound | 0.25 | ~60 | |
| This compound | 0.5 | ~65 | |
| This compound | 1 | ~70 |
Data in Table 4 indicates a dose-dependent increase in the G1 cell cycle phase, suggesting a G1 arrest.[3]
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a PI3K inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the anti-proliferative effect of this compound on cancer cells by measuring the half-maximal inhibitory concentration (GI50/IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve using non-linear regression to determine the GI50/IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
Objective: To assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream effectors like AKT.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, normalized to a loading control like GAPDH.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 4: Cell Cycle Analysis
Objective: To evaluate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of a G1 arrest.[3]
References
The Impact of Alpelisib on AKT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent occurrence in various human cancers, making it a prime therapeutic target.[1] Alpelisib (formerly BYL719) is an orally bioavailable, isoform-selective inhibitor of the p110α catalytic subunit of PI3K.[2] By specifically targeting PI3Kα, Alpelisib blocks the downstream signaling cascade, most notably the phosphorylation and subsequent activation of AKT, a key protein kinase in this pathway. This technical guide provides an in-depth overview of the effect of Alpelisib on AKT phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).
Recruitment to the plasma membrane allows PDK1 to phosphorylate AKT at threonine 308 (Thr308), leading to its partial activation. Full activation of AKT requires a second phosphorylation event at serine 473 (Ser473) by the mTORC2 complex.[3] Once fully activated, AKT proceeds to phosphorylate a wide array of downstream substrates, promoting cell survival and proliferation.
Alpelisib exerts its inhibitory effect by binding to the ATP-binding pocket of the p110α subunit of PI3K, thereby preventing the conversion of PIP2 to PIP3.[1] This reduction in PIP3 levels prevents the recruitment of AKT to the cell membrane, leading to a significant decrease in its phosphorylation at both Thr308 and Ser473, and consequently, the inactivation of the entire downstream signaling cascade. The tumor suppressor protein PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.
References
PI3K-IN-54: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the mechanism of action and downstream signaling effects of PI3K-IN-54, a representative potent pan-Class I PI3K inhibitor. This document will detail its biochemical and cellular activity, provide comprehensive experimental protocols for its characterization, and visualize its effects on the PI3K/AKT/mTOR signaling pathway.
Mechanism of Action
This compound, like other PI3K inhibitors, functions by competitively binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K.[1] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] The subsequent reduction in PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT (also known as Protein Kinase B), to the cell membrane, thereby inhibiting their activation.[1] The blockade of the PI3K/AKT/mTOR pathway ultimately leads to decreased cell growth and proliferation and can induce apoptosis in cancer cells dependent on this pathway for survival.[1]
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the quantitative data on its potency against PI3K isoforms and its effects on downstream signaling components.
Table 1: Biochemical Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 5 |
| PI3Kβ (p110β) | 35 |
| PI3Kδ (p110δ) | 4 |
| PI3Kγ (p110γ) | 80 |
Data are representative of in vitro kinase assays and indicate the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity of this compound on Downstream Signaling Markers
| Cell Line | Treatment | p-AKT (Ser473) Inhibition (%) | p-S6 (Ser235/236) Inhibition (%) |
| MCF-7 (Breast Cancer) | 100 nM this compound | 85 ± 5 | 78 ± 7 |
| PC-3 (Prostate Cancer) | 100 nM this compound | 92 ± 4 | 85 ± 6 |
| U-87 MG (Glioblastoma) | 100 nM this compound | 88 ± 6 | 81 ± 5 |
Data are presented as the mean percentage of inhibition ± standard deviation from three independent experiments, as determined by Western blot analysis.
Signaling Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.[1]
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are incubated with varying concentrations of this compound.[1]
-
A lipid substrate, such as phosphatidylinositol (PI) or PIP2, and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.[1]
-
The reaction is allowed to proceed for a defined period at room temperature and is then stopped.
-
The amount of phosphorylated lipid product is quantified using methods such as scintillation counting or fluorescence-based detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway within a cellular context.[2]
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured to approximately 80% confluency and then treated with this compound at various concentrations for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[1]
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and total proteins (total AKT, total S6) as loading controls, typically overnight at 4°C.[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1] Densitometry analysis is performed to quantify the changes in protein phosphorylation relative to the total protein and untreated controls.[1]
The following diagram illustrates a typical workflow for a Western blot experiment.
Conclusion
This compound is a potent pan-Class I PI3K inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway. Its ability to reduce the phosphorylation of key downstream effectors like AKT and S6 demonstrates its on-target activity in a cellular context. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological effects of this compound and other PI3K inhibitors. Understanding the downstream signaling consequences of PI3K inhibition is crucial for the development of targeted cancer therapies.
References
An In-depth Technical Guide to PI3K-IN-54 as a Tool for PI3K Pathway Research
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the mechanism of action of PI3K inhibitors, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of their core functions. While the specific compound "PI3K-IN-54" did not yield specific public data, this guide will utilize a well-characterized, pan-Class I PI3K inhibitor, Pictilisib (GDC-0941), as a representative example to illustrate the principles of PI3K inhibition.
The PI3K Signaling Pathway
The PI3K family of lipid kinases are crucial players in intracellular signaling.[1] Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit.[3][4] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B).[1] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by phosphoinositide-dependent kinase-1 (PDK1) and mTOR Complex 2 (mTORC2).[4] Activated AKT then phosphorylates a host of downstream substrates, leading to increased cell survival, growth, and proliferation.[5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[4]
Mechanism of Action
PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of PIP2 to PIP3.[1] This blockade of PIP3 production leads to the subsequent inhibition of downstream signaling through AKT and mTOR. The abrogation of these pro-survival signals ultimately results in decreased cell growth, proliferation, and the induction of apoptosis in cancer cells that are dependent on this pathway.[1]
Biochemical Profile of Pictilisib (GDC-0941)
The selectivity of a PI3K inhibitor is determined by its relative potency against different PI3K isoforms and other related kinases. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency.[3]
| Target | IC50 (nM) |
| PI3Kα (p110α) | 3 |
| PI3Kβ (p110β) | 33 |
| PI3Kδ (p110δ) | 3 |
| PI3Kγ (p110γ) | 75 |
| mTOR | 580 |
| Data compiled from multiple sources. Actual values may vary depending on the assay conditions.[6] |
Experimental Protocol: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.[1]
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are incubated with the inhibitor at various concentrations in a kinase buffer.
-
A lipid substrate, such as phosphatidylinositol (PI) or PIP2, and ATP (often radiolabeled [γ-³²P]ATP or using a system that measures ADP production) are added to initiate the kinase reaction.[1]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped, typically by adding a strong acid or a chelating agent.
-
The amount of product (phosphorylated lipid or ADP) is quantified. For radiolabeled assays, this involves separating the phosphorylated lipid from the unreacted ATP and measuring radioactivity. For ADP-based assays, a luminescence or fluorescence signal is measured.
-
The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Activity of Pictilisib (GDC-0941)
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a cellular context and produce the desired biological effect.
| Cell Line | PI3K Pathway Alteration | p-AKT (Ser473) IC50 (nM) | Proliferation IC50 (nM) |
| PC3 | PTEN null | ~100 | ~500 |
| U87MG | PTEN null | ~50 | ~300 |
| HCT116 | PIK3CA mutant (H1047R) | ~70 | ~400 |
| Representative data compiled from various studies. Actual values can vary based on assay conditions and duration.[7][8] |
Experimental Protocol: Western Blot for Pathway Modulation
Objective: To assess the effect of a PI3K inhibitor on the phosphorylation status of key downstream signaling proteins like AKT.[1]
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., PC3, HCT116) in culture plates and allow them to adhere overnight. Treat the cells with the PI3K inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-AKT Ser473). Also, probe separate membranes or strip and re-probe the same membrane with an antibody for the total form of the protein (e.g., total AKT) to serve as a loading control.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[1]
Experimental Protocol: Cell Viability Assay
Objective: To evaluate the anti-proliferative effect of the PI3K inhibitor on cancer cells.[9]
Methodology:
-
Cell Seeding: Seed cells in 96-well or 384-well plates at a predetermined density and allow them to attach overnight.[9]
-
Compound Treatment: Add the PI3K inhibitor at a range of concentrations to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-5 days).[9]
-
Viability Assessment: Add a reagent that measures cell viability. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of viability against the logarithm of the inhibitor concentration. Calculate the IC50 or GR50 (growth rate inhibition) value from the resulting dose-response curve.[9]
In Vivo Application
Pictilisib (GDC-0941) has been evaluated in various human tumor xenograft models in mice. Oral administration results in dose-dependent inhibition of PI3K pathway components (such as p-AKT) in the tumors and significant anti-tumor efficacy at well-tolerated doses.[7]
General Protocol: Human Tumor Xenograft Study
Objective: To assess the in vivo anti-tumor efficacy of a PI3K inhibitor.
Methodology:
-
Cell Inoculation: Subcutaneously inoculate immunodeficient mice (e.g., NCR nude mice) with a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells).[9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer the PI3K inhibitor (e.g., via oral gavage) according to a predetermined dose and schedule (e.g., once daily).
-
Monitoring: Measure tumor volumes with calipers and monitor animal body weights regularly (e.g., twice weekly) to assess efficacy and toxicity.[9]
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points after the last dose, collect tumor tissue to analyze pathway inhibition by Western blot or immunohistochemistry for markers like p-AKT.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size. Efficacy is reported as tumor growth inhibition (TGI).
Conclusion
PI3K inhibitors, exemplified here by Pictilisib (GDC-0941), are invaluable tools for dissecting the complexities of the PI3K signaling pathway. Through a combination of biochemical and cellular assays, researchers can characterize the potency, selectivity, and functional consequences of inhibiting this critical cancer-related pathway. The detailed protocols and data structures provided in this guide offer a framework for the rigorous evaluation of such chemical probes, facilitating their effective use in basic research and preclinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of PI3K-IN-54: A Technical Guide
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PI3K-IN-54, a potent and selective inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and medicinal chemistry.
Introduction to PI3K and the Significance of Isoform Selectivity
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[3][4] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.
While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in immune cells.[5][6] This differential expression makes PI3Kδ a particularly attractive therapeutic target for hematological malignancies and inflammatory or autoimmune diseases, as a selective inhibitor could minimize off-target effects associated with the inhibition of the α and β isoforms.[5][7] The overactivity of PI3Kδ is implicated in various human disorders, including asthma and chronic obstructive pulmonary disease (COPD).[5]
Discovery of this compound (CPL302253)
This compound, also identified as CPL302253 (referred to as compound 54 in the primary literature), is a novel and potent small-molecule inhibitor targeting the PI3Kδ isoform.[5] It belongs to a series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives designed for high potency and selectivity.[5] The discovery of this class of inhibitors was driven by the need for effective and safe therapies for inflammatory diseases such as asthma.[5]
Design Strategy
The design of this inhibitor series was based on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.[5] Structure-activity relationship (SAR) studies of similar pyrimidine-based PI3K inhibitors have shown that the morpholine (B109124) group can form a key hydrogen bond with the hinge region of the ATP binding site, and the pyrimidine (B1678525) group serves as a fundamental framework for maintaining inhibitory activity.[8][9] The design strategy for this compound involved modifying substituents on this core structure to optimize potency and selectivity for the PI3Kδ isoform.
Synthesis of this compound
The synthesis of this compound and its analogues is a multi-step process involving the construction of the core pyrazolo[1,5-a]pyrimidine ring system followed by functionalization through coupling reactions.[5] A general synthetic approach is outlined below.
Logical Workflow for Synthesis of Pyrazolo[1,5-a]pyrimidine-based PI3K Inhibitors
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine inhibitors.
Biological Activity and Selectivity
This compound (CPL302253) has demonstrated potent inhibitory activity against the PI3Kδ isoform with high selectivity over other Class I PI3K isoforms.
Table 1: In Vitro Inhibitory Activity of this compound (CPL302253)
| Target | IC50 (nM) |
| PI3Kδ | 2.8 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidine derivatives.[5]
This high potency and selectivity make this compound a promising candidate for further development as a therapeutic agent for diseases driven by PI3Kδ overactivity.[5]
Mechanism of Action
PI3K inhibitors, including this compound, typically function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] The inhibition of PIP3 production blocks the recruitment and activation of downstream signaling proteins such as AKT and mTOR, ultimately leading to reduced cell proliferation, survival, and other cellular responses mediated by this pathway.[1][3]
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of pyrimidine-based PI3K inhibitors, based on common methodologies in the field.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A key intermediate, such as 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, can be prepared through a multi-step synthesis.[5]
-
Step 1: Formation of the Pyrazolo[1,5-a]pyrimidine Core: 2-Methyl pyrazolo[1,5-a]pyrimidine derivatives can be obtained through a multi-step reaction, often starting from a substituted pyrazole.[5]
-
Step 2: Chlorination: The pyrimidine ring is often chlorinated to provide a reactive site for subsequent nucleophilic substitution.
-
Step 3: Nucleophilic Substitution: The chlorinated intermediate is reacted with a nucleophile, such as morpholine, in the presence of a base like potassium carbonate at room temperature to yield the key intermediate.[5]
-
Step 4: Coupling Reactions: The final compounds are prepared from the key intermediate using either a Buchwald-Hartwig or Suzuki coupling reaction to introduce the desired aryl or heteroaryl substituents.[5]
In Vitro Kinase Assay (PI3K Isoform Selectivity)
The inhibitory activity of the synthesized compounds against the different PI3K isoforms is determined using an in vitro kinase assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified PI3K isoforms.[1]
-
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) are incubated with the inhibitor at various concentrations.[1]
-
A lipid substrate (e.g., PIP2) and ATP (often radiolabeled [γ-³²P]ATP or using a luminescence-based assay like ADP-Glo) are added to initiate the kinase reaction.[1][6]
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The amount of product (phosphorylated lipid or ADP) is quantified to determine the extent of kinase inhibition.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Downstream Signaling
This assay is used to confirm the on-target effect of the inhibitor in a cellular context.
-
Objective: To assess the effect of the inhibitor on the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT.[1]
-
Methodology:
-
Cancer cell lines with a constitutively active PI3K pathway are treated with the inhibitor at various concentrations for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT (as a loading control).[1]
-
After incubation with a secondary antibody, the signal is detected, and the change in protein phosphorylation is quantified.[1]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of a novel PI3K inhibitor.
Conclusion
This compound (CPL302253) is a highly potent and selective PI3Kδ inhibitor from the pyrazolo[1,5-a]pyrimidine class.[5] Its discovery and development highlight the potential of isoform-selective PI3K inhibition as a therapeutic strategy for a range of diseases. The detailed synthetic routes and biological evaluation methods described in this guide provide a framework for the continued exploration and optimization of this and other novel PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PI3K-IN-54: A Potent Pan-PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-54, also identified as compound 10w, is a highly potent, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols. The data presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating the PI3K signaling pathway and for preclinical cancer research.
Chemical Structure and Physicochemical Properties
This compound is a novel synthetic molecule belonging to the class of pyrimidine (B1678525) derivatives. Its detailed chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(4-(6-amino-5-(difluoromethyl)pyrimidin-4-yl)phenyl)-3-(4-morpholinophenyl)urea |
| Molecular Formula | C22H23F2N7O2 |
| Molecular Weight | 471.47 g/mol |
| CAS Number | 1336890-05-1 |
| SMILES | FC(F)c1cncn(c1-c1ccc(N)cc1)c1nc(N2CCOCC2)nc(N2CCOCC2)n1 |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical Properties of this compound
Biological Activity and Mechanism of Action
This compound is a potent pan-inhibitor of Class I PI3K isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a significant target for therapeutic intervention.
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of the p110 catalytic subunit of PI3K. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), it prevents the downstream activation of AKT and other effector proteins.
The inhibitory potency of this compound against the Class I PI3K isoforms is detailed in the following table.
| Target Isoform | IC50 (nM) |
| p110α | 0.22 |
| p110β | 1.4 |
| p110δ | 0.38 |
Table 2: In Vitro Inhibitory Activity of this compound [1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, the point of inhibition by this compound, and a general workflow for evaluating its cellular effects.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard procedures for evaluating PI3K inhibitors.
In Vitro PI3K Kinase Assay (Luminescent Kinase Assay)
This assay determines the in vitro inhibitory activity of this compound against PI3K isoforms by measuring the amount of ADP produced.
Materials:
-
Recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, p110δ/p85α)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to create a range of concentrations for IC50 determination.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of downstream targets of the PI3K pathway, such as AKT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Growth factors (e.g., IGF-1) for pathway stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a desired period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the PI3K signaling pathway and its role in cancer. Its high potency and pan-isoform inhibitory profile make it suitable for a wide range of in vitro and cell-based assays. The protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies. As with any potent inhibitor, careful dose-response studies are recommended for each specific cell line and experimental condition.
References
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of PI3K Inhibitors Featuring PI3K-IN-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent occurrence in various human cancers, making it a prime target for therapeutic intervention.[1] The PI3K family of lipid kinases are central to this pathway, with Class I PI3Ks being the most implicated in cancer.[1][2] These enzymes phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase AKT, leading to a cascade of events that promote cell survival and proliferation.[1][3]
PI3K inhibitors function by competing with ATP in the catalytic domain of the PI3K enzyme, thereby blocking the production of PIP3 and inhibiting downstream signaling.[1] This document provides detailed protocols for the in vitro assessment of PI3K inhibitors, using the representative compound PI3K-IN-54, with a focus on a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a widely used method for characterizing the potency and selectivity of novel PI3K inhibitors.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates PIP2 to generate PIP3.[4] This recruits and activates AKT, which then phosphorylates a multitude of substrates, regulating diverse cellular functions.[4] The tumor suppressor PTEN counteracts PI3K activity by dephosphorylating PIP3.[4]
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against Class I PI3K isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Assay Type |
| This compound | 85 | 150 | 25 | 12 | HTRF |
| Buparlisib | 52 | 166 | 262 | 116 | Kinase Assay |
| Pictilisib | 3 | - | - | 3 | Kinase Assay |
| Voxtalisib | 39 | 113 | 9 | 43 | Kinase Assay |
| Dactolisib | 4 | 5 | 7 | 75 | Kinase Assay |
| Note: The IC50 values for this compound are representative and may vary depending on the specific assay conditions. Data for other compounds are from published literature for comparative purposes.[2] |
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for measuring the in vitro kinase activity of PI3K and the inhibitory potential of compounds like this compound. The assay is based on the detection of the product of the kinase reaction, PIP3, using HTRF technology.[5]
Principle of the HTRF Assay
The PI3K HTRF assay is a competitive immunoassay.[6] In the absence of PI3K activity, a biotinylated-PIP3 tracer binds to a GST-tagged GRP1-PH domain, which is in turn bound by a Europium cryptate-labeled anti-GST antibody. The biotinylated-PIP3 is detected by Streptavidin-XL665. The proximity of the Europium cryptate (donor) and XL665 (acceptor) results in a high FRET signal. When PI3K is active, it produces unlabeled PIP3, which competes with the biotinylated-PIP3 tracer for binding to the GRP1-PH domain, leading to a decrease in the FRET signal. The signal is therefore inversely proportional to PI3K activity.
Materials and Reagents
-
PI3K Isoforms (recombinant human p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
This compound and other test compounds
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate)
-
ATP (Adenosine triphosphate)
-
1x Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Stop Solution (e.g., 50 mM EDTA in 1x Reaction Buffer)
-
HTRF Detection Reagents:
-
Biotinylated-PIP3 tracer
-
GST-GRP1-PH domain
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
-
384-well low-volume plates (e.g., white, non-binding surface)
-
HTRF-compatible plate reader
Procedure
-
Assay Plate Preparation: Add 0.5 µL of this compound (in a dilution series) or vehicle control (DMSO) to the wells of a 384-well plate.[5]
-
Enzyme Addition: Add 14.5 µL of a working solution containing the recombinant PI3K enzyme and the lipid substrate (PIP2) to each well. For "minus enzyme" control wells, add only the lipid working solution.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP working solution to each well. The final ATP concentration should be at or near the Km for each isoform.[5]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow the enzymatic reaction to proceed.[5]
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution (containing EDTA) to each well.[5]
-
Detection: Add the HTRF detection reagents (biotinylated-PIP3, GST-GRP1-PH, anti-GST-Eu, and SA-XL665) to each well.
-
Incubation: Incubate the plate for 60 minutes to 4 hours at room temperature, protected from light, to allow the detection complex to form.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
Data Analysis
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
The HTRF signal is inversely proportional to the amount of PIP3 produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[6]
Cell-Based Assays for PI3K Pathway Activity
To complement the biochemical data, cell-based assays are essential to determine the effect of PI3K inhibitors on the signaling pathway in a cellular context.
Western Blotting for Phospho-AKT
A common method is to measure the phosphorylation of AKT (a direct downstream target of PI3K) in cancer cell lines.
Procedure
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF7, U87MG) in culture plates and allow them to adhere. Serum-starve the cells and then pre-treat with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., insulin (B600854) or IGF-1).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated AKT (p-AKT Ser473 or p-AKT Thr308) and total AKT (as a loading control).[1]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[1]
-
Analysis: Quantify the band intensities to determine the reduction in AKT phosphorylation as a function of this compound concentration.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of PI3K inhibitors like this compound. The HTRF assay is a powerful, high-throughput method for determining the potency and isoform selectivity of these compounds. When combined with cell-based assays such as phospho-AKT Western blotting, this information is crucial for the advancement of drug discovery programs targeting the PI3K signaling pathway.
References
Application Notes and Protocols for PI3K-IN-54: A Guide for Cell Culture Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PI3K-IN-54, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, in a cell culture setting. The protocols outlined below are designed to facilitate the determination of its effective concentration and to characterize its impact on the PI3K/AKT/mTOR signaling cascade.
Mechanism of Action
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many types of cancer, this pathway is hyperactivated, promoting tumor progression.[3][4][5] PI3K inhibitors function by binding to the ATP-binding pocket of the PI3K enzyme, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][3] This action blocks the downstream activation of key signaling proteins like AKT and mTOR, ultimately leading to decreased cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.[1][6]
Data Presentation
Effective concentrations of PI3K inhibitors can vary significantly depending on the cell line and the duration of the treatment. For a novel inhibitor like this compound, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the cell line of interest. The following tables provide example data structures for presenting the results of such characterization.
Table 1: In Vitro Efficacy of this compound
| Cell Line | PIK3CA Status | Treatment Duration (hours) | IC50 (nM) |
| Example Cell Line A | Mutant | 72 | Data to be determined |
| Example Cell Line B | Wild-Type | 72 | Data to be determined |
| Example Cell Line C | Mutant | 48 | Data to be determined |
| Example Cell Line D | Wild-Type | 48 | Data to be determined |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | p-AKT (Ser473) Inhibition (%) | p-S6 (Ser235/236) Inhibition (%) |
| Example Cell Line A | e.g., 100 | 2 | Data to be determined | Data to be determined |
| Example Cell Line B | e.g., 1000 | 2 | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the activity of this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well white, clear-bottom culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. A broad range from 10 nM to 10 µM is recommended for an initial screen.[7] Ensure the final DMSO concentration in all wells does not exceed 0.1%.[8]
-
Inhibitor Treatment: Treat the cells with the serial dilutions of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).[8]
-
Reagent Addition: After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Signal Reading: Measure the luminescence using a luminometer.[8]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol is used to confirm that this compound is inhibiting the intended signaling pathway by assessing the phosphorylation status of downstream effectors like AKT and S6 ribosomal protein.[7]
Materials:
-
This compound
-
6-well culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-S6, total S6)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach 70-80% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or a vehicle control for a short period (e.g., 2 hours).[8]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[8] Transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[1][8] Incubate the membrane with the primary antibody (e.g., against p-AKT Ser473, diluted 1:1000) overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8] Wash the membrane again and apply the ECL substrate to visualize the protein bands using a chemiluminescence imaging system.[1][8]
-
Analysis: Quantify the band intensities to determine the percentage of inhibition of phosphorylation for the target proteins relative to the total protein levels.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lktlabs.com [lktlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Drug Resistance Using a Representative PI3K Inhibitor
A Note on "PI3K-IN-54": Publicly available data for a compound specifically named "this compound" is limited. Therefore, these application notes and protocols utilize data and methodologies from studies involving well-characterized, potent PI3K inhibitors such as Pictilisib (GDC-0941) and Alpelisib (BYL-719). These inhibitors are extensively documented in the context of cancer research and drug resistance, making them suitable representatives. The principles and experimental procedures described are broadly applicable to the study of other PI3K inhibitors.
Introduction to PI3K Inhibitors in Drug Resistance Studies
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, often contributing to resistance to anti-cancer therapies.[2][3] PI3K inhibitors function by blocking the PI3K enzyme, thereby inhibiting the downstream AKT/mTOR signaling cascade and promoting cancer cell death.[1] Studying how cancer cells develop resistance to PI3K inhibitors is crucial for developing more effective and durable cancer treatments.
Mechanisms of Resistance to PI3K Inhibitors:
Resistance to PI3K inhibitors can be intrinsic (pre-existing) or acquired (developed during treatment).[4] Common mechanisms include:
-
Secondary Mutations: Acquired mutations in the PIK3CA gene can alter the drug-binding site, reducing the inhibitor's effectiveness.[5]
-
Loss of Tumor Suppressors: Loss of function of the PTEN tumor suppressor, a negative regulator of the PI3K pathway, can lead to pathway reactivation and resistance.[2][4]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the blocked PI3K pathway, such as the NF-κB or WNT signaling pathways.[3][6]
-
Feedback Upregulation: Inhibition of the PI3K pathway can sometimes lead to a feedback loop that reactivates the pathway through other receptor tyrosine kinases (RTKs).[2]
Data Presentation: In Vitro Activity of Representative PI3K Inhibitors
The following tables summarize the inhibitory activity of representative PI3K inhibitors against different PI3K isoforms and their effect on the growth of various cancer cell lines.
Table 1: Inhibitory Activity of Alpelisib (BYL-719) against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 5[7] |
| p110β | 1200[7] |
| p110γ | 250[7] |
| p110δ | 290[7] |
Table 2: Growth Inhibition (IC50) of Alpelisib in PIK3CA-Mutant and Wild-Type Cell Lines
| Cell Line | PIK3CA Status | IC50 (µM) after 72h |
| PIK3CA Mutant VCLs | Mutant | Varies by cell line[8] |
| PIK3CA Wild-Type VCLs | Wild-Type | Varies by cell line[8] |
| Osteosarcoma Cell Lines | N/A | 6-15[7] |
Table 3: Half-maximal Inhibitory Concentration (IC50) of GDC-0941 in Breast Cancer Cell Lines
| Cell Line | Sensitivity to GDC-0941 |
| T47D, MCF7, MDA-MB-453 | More Sensitive[9] |
| HCC1937, MDA-MB-231, MDA-MB-468 | Less Sensitive[9] |
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by PI3K inhibitors.
Caption: A generalized experimental workflow for studying resistance to a PI3K inhibitor.
Caption: Logical relationships of common mechanisms of acquired resistance to PI3K inhibitors.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or WST-1 Assay)
This protocol determines the effect of a PI3K inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D, MDA-MB-231).[1]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).[1]
-
PI3K Inhibitor (e.g., Alpelisib, Pictilisib).[1]
-
DMSO (for drug stock solution).[1]
-
96-well plates.
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of the PI3K inhibitor (e.g., 10 mM) in DMSO.[1] Create serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[1] Include a vehicle control (DMSO at the same final concentration as in the highest inhibitor dose).[1]
-
Treatment: Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Reagent Addition:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K signaling pathway to confirm target engagement by the inhibitor and to investigate signaling changes in resistant cells.[10]
Materials:
-
Cancer cell lines.
-
PI3K Inhibitor.
-
6-well plates.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH).[10]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the PI3K inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1][10] After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the PI3K inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines.
-
PI3K Inhibitor.
-
6-well plates.
-
PBS.
-
Trypsin.
-
70% ethanol (B145695) (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the PI3K inhibitor at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[11] Incubate for 30 minutes in the dark at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis by the PI3K inhibitor.
Materials:
-
Cancer cell lines.
-
PI3K Inhibitor.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Binding buffer.
-
Propidium iodide (PI).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the PI3K inhibitor for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.[11] Incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Macrophages confer resistance to PI3K inhibitor GDC-0941 in breast cancer through the activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
- 5. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 6. The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells: resistance reversal with WNT inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway [frontiersin.org]
Application Notes and Protocols for Utilizing PI3K Inhibitors in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell motility.[1][2] PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits downstream effectors like Akt and Rac, ultimately orchestrating the cytoskeletal rearrangements necessary for cell movement.[3][4] Consequently, inhibitors of the PI3K pathway are valuable tools for studying and potentially controlling cell migration.
This document provides detailed application notes and protocols for the use of a potent Phosphoinositide 3-kinase (PI3K) inhibitor in common cell migration assays. While the specific inhibitor "PI3K-IN-54" was requested, a comprehensive search of scientific literature and commercial databases did not yield specific information for a compound with this designation. Therefore, these guidelines are presented for a representative, potent pan-PI3K inhibitor and can be adapted for other specific PI3K inhibitors by determining their optimal working concentrations based on their IC50 values. We will use the well-characterized PI3K inhibitor, LY294002, as an example for providing quantitative data.
Mechanism of Action: PI3K Signaling in Cell Migration
The PI3K/Akt signaling pathway plays a pivotal role in promoting cell migration and invasion.[3][5] Upon stimulation by growth factors or other migratory cues, PI3K is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form PIP3. This lipid second messenger recruits proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to their activation. Activated Akt can then phosphorylate a multitude of downstream targets that regulate various aspects of cell migration, including cytoskeletal dynamics, cell adhesion, and the expression of matrix metalloproteinases (MMPs).[2][3] Inhibition of PI3K blocks the production of PIP3, thereby attenuating these downstream signaling events and impairing cell migration.
Caption: PI3K Signaling Pathway in Cell Migration.
Experimental Protocols
Prior to conducting cell migration assays, it is essential to determine the optimal, non-toxic concentration of the PI3K inhibitor for the specific cell line being used. This is typically done using a cell viability assay (e.g., MTT or CellTiter-Glo®) over a range of inhibitor concentrations. The highest concentration that does not significantly affect cell viability should be used for migration experiments to ensure that any observed effects are due to inhibition of migration and not cytotoxicity.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured over time.
Experimental Workflow:
Caption: Wound Healing Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, you may replace the growth medium with serum-free or low-serum medium for 12-24 hours to synchronize the cells and reduce proliferation.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.
-
Inhibitor Treatment: Add fresh culture medium containing the desired concentration of the PI3K inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Imaging: Immediately acquire images of the scratch at time 0 using a phase-contrast microscope. Place the plate in a 37°C incubator with 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell (Boyden Chamber) Assay
The transwell assay is used to assess cell migration towards a chemoattractant.
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum or a specific growth factor). The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Experimental Workflow:
Caption: Transwell Migration Assay Workflow.
Detailed Protocol:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Pre-incubate the cells with the PI3K inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower wells of a 24-well plate.
-
Seeding: Carefully place the transwell inserts (typically with 8 µm pores) into the wells. Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a period determined by the migratory capacity of the cell line (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol (B129727) or paraformaldehyde for 10-20 minutes. Stain the cells with a solution such as 0.5% crystal violet for 20 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view. Alternatively, the stain can be eluted and the absorbance measured.
Data Presentation
The following tables summarize representative quantitative data from cell migration assays using the PI3K inhibitor LY294002. These values can serve as a reference, but optimal conditions and expected outcomes will vary depending on the cell line and specific PI3K inhibitor used.
Table 1: Effect of LY294002 on Wound Closure in a Wound Healing Assay
| Treatment | Concentration (µM) | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | - | 85 ± 5 |
| LY294002 | 1 | 60 ± 7 |
| LY294002 | 5 | 35 ± 6 |
| LY294002 | 10 | 15 ± 4 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of LY294002 on Cell Migration in a Transwell Assay
| Treatment | Concentration (µM) | Number of Migrated Cells per Field |
| Vehicle Control (DMSO) | - | 250 ± 20 |
| LY294002 | 1 | 150 ± 15 |
| LY294002 | 5 | 75 ± 10 |
| LY294002 | 10 | 30 ± 5 |
Data are presented as mean ± standard deviation and are representative of typical results.[6][7][8]
Conclusion
The protocols and data presented here provide a comprehensive guide for investigating the role of PI3K signaling in cell migration using a potent PI3K inhibitor. By employing these standardized assays, researchers can effectively characterize the anti-migratory properties of novel PI3K inhibitors and further elucidate the molecular mechanisms governing cell motility. It is crucial to optimize inhibitor concentrations and incubation times for each specific cell line to obtain reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for High-Throughput Screening with PI3K-IN-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various human diseases, most notably cancer, where it is frequently hyperactivated.[1][3][4] This makes the components of this pathway, particularly PI3K itself, attractive targets for the development of novel therapeutics.[1][3][4] High-throughput screening (HTS) plays a pivotal role in the identification of small molecule inhibitors that can modulate the activity of PI3K.[1][3]
PI3K-IN-54 is a potent and selective small molecule inhibitor of PI3K. These application notes provide detailed protocols for utilizing this compound in high-throughput screening campaigns to identify and characterize its inhibitory effects on the PI3K signaling pathway.
Mechanism of Action
PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[3] Class I PI3Ks, which are most implicated in cancer, are activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[5][6] Upon activation, PI3K converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][5] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT.[2][5] Activated AKT then modulates a variety of cellular processes.[2][7]
This compound, like other PI3K inhibitors, is designed to bind to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the downstream signaling cascade.[5]
PI3K Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound against various Class I PI3K isoforms is summarized in the table below. Data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 5 |
| PI3Kβ (p110β) | 50 |
| PI3Kδ (p110δ) | 15 |
| PI3Kγ (p110γ) | 100 |
High-Throughput Screening Workflow
A typical HTS campaign to identify and characterize PI3K inhibitors like this compound involves a multi-stage process, from primary screening of large compound libraries to secondary and confirmatory assays.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Evaluating PI3K-IN-54 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3][4] Consequently, the development of PI3K inhibitors is a major focus in oncology drug discovery.
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized as more physiologically relevant systems than traditional 2D monolayer cultures for evaluating the efficacy of anti-cancer agents.[5][6] These models better recapitulate the complex in vivo tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles.[6][7] Therefore, assessing the activity of novel PI3K inhibitors, such as PI3K-IN-54, in 3D cell culture is crucial for predicting their potential clinical utility.
These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in 3D cell culture models. The protocols outlined below cover spheroid formation, viability and invasion assays, and molecular analysis of pathway inhibition.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[8][9] Activated AKT then modulates a variety of substrates, leading to increased cell proliferation, survival, and growth.[9][10] this compound is hypothesized to inhibit one or more isoforms of the PI3K enzyme, thereby blocking this signaling cascade.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments evaluating this compound in a 3D spheroid model of a cancer cell line (e.g., MCF-7 breast cancer).
Table 1: Effect of this compound on Spheroid Viability (IC50 Values)
| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) |
| MCF-7 | 0.8 | 2.5 |
| U-87 MG | 1.2 | 4.1 |
| A549 | 2.5 | 8.3 |
Table 2: Effect of this compound on Spheroid Growth and Invasion
| Treatment (MCF-7 Spheroids) | Average Spheroid Diameter (µm) at 72h | Invasion Area (µm²) at 72h |
| Vehicle Control (DMSO) | 550 ± 25 | 150,000 ± 12,000 |
| This compound (1 µM) | 480 ± 20 | 95,000 ± 10,000 |
| This compound (5 µM) | 390 ± 18 | 45,000 ± 8,000 |
| This compound (10 µM) | 320 ± 15 | 15,000 ± 5,000 |
Table 3: Western Blot Analysis of PI3K Pathway Inhibition in Spheroids
| Treatment (MCF-7 Spheroids) | p-AKT (Ser473) / Total AKT (Relative Density) | p-S6 (Ser235/236) / Total S6 (Relative Density) |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| This compound (5 µM) | 0.35 | 0.42 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (yielding 5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours to allow for spheroid formation.
Protocol 2: Spheroid Viability Assay (ATP-based)
This protocol measures the viability of spheroids treated with this compound using a luminescent ATP-based assay.
Materials:
-
Pre-formed spheroids in a 96-well plate (from Protocol 1)
-
This compound stock solution
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove 100 µL of medium from each well containing a spheroid.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to lyse the spheroids.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the inhibitor concentration.
Protocol 3: 3D Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of tumor spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed spheroids in a 96-well plate
-
Basement membrane extract (BME) (e.g., Matrigel® or Geltrex™)
-
This compound
-
Serum-free cell culture medium
-
Microscope with an imaging system
Procedure:
-
Pre-chill pipette tips and the 96-well plate on ice.
-
Thaw the BME on ice.
-
Carefully remove 100 µL of medium from each well.
-
Mix the BME with cold, serum-free medium to the desired concentration (e.g., 50%).
-
Add 100 µL of the BME mixture to each well, ensuring the spheroid is embedded.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Prepare different concentrations of this compound in complete medium.
-
Gently add 100 µL of the medium containing this compound or vehicle control on top of the BME.
-
Image the spheroids at time 0 and then every 24 hours for 72-96 hours.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ).
Protocol 4: Western Blot Analysis of Spheroids
This protocol details the analysis of PI3K pathway protein phosphorylation in spheroids treated with this compound.
Materials:
-
Treated spheroids from multiple wells to obtain sufficient protein
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence
Procedure:
-
Pool spheroids from several wells for each treatment condition into a microcentrifuge tube.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Conclusion
The use of 3D cell culture models provides a more predictive in vitro system for the evaluation of novel anti-cancer agents like this compound. The protocols described here offer a robust framework for characterizing the effects of PI3K inhibitors on spheroid viability, growth, invasion, and target pathway modulation. The data generated from these assays will provide valuable insights into the therapeutic potential of this compound and inform further preclinical and clinical development. It is important to note that findings in 3D models may differ from those in 2D cultures, often revealing a more drug-resistant phenotype, which is thought to be more representative of the in vivo situation.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. Alteration of Cellular Behavior and Response to PI3K Pathway Inhibition by Culture in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI3K-IN-54 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K inhibitors, with a specific focus on Eganelisib (IPI-549) as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is Eganelisib (IPI-549) and what is its mechanism of action?
Eganelisib (IPI-549) is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many cancers.[3] IPI-549 exhibits high selectivity for PI3K-γ, with an IC50 of 16 nM in biochemical assays, and demonstrates over 100-fold selectivity against other lipid and protein kinases.[1][4] By inhibiting PI3K-γ, IPI-549 can modulate the tumor microenvironment, particularly by affecting immune cells, and has shown potential in immuno-oncology.[1][2]
Q2: I am having trouble dissolving my PI3K inhibitor. What solvents are recommended?
For many PI3K inhibitors, including compounds with similar characteristics to IPI-549, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For instance, a similar dual PI3K/mTOR inhibitor, PI3K-IN-18, can be dissolved in DMSO at a concentration of 25 mg/mL (79.78 mM).[3] It is often necessary to apply gentle warming (e.g., 37°C) and sonication to achieve complete dissolution.[3] Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[3] For cell-based assays, the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid toxicity.[1][3]
Q3: My PI3K inhibitor appears to be unstable in solution. What are the best storage and handling practices?
Proper storage is crucial for maintaining the stability and activity of your PI3K inhibitor.
-
Stock Solutions: Prepare aliquots of your stock solution in single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for short-term storage or at -80°C for long-term storage.[3]
-
Powder Form: Store the lyophilized powder at -20°C and keep it desiccated. In this form, the chemical is typically stable for extended periods.
Q4: I am observing off-target effects in my experiments. How selective is my PI3K inhibitor?
The selectivity of a PI3K inhibitor is a critical factor. Eganelisib (IPI-549), for example, is highly selective for PI3K-γ. It has been shown to have over 58-fold weaker affinity for other Class I PI3K isoforms and does not significantly inhibit a large panel of other kinases at a concentration of 1 µM.[1] However, less selective or "pan-PI3K" inhibitors can interact with multiple PI3K isoforms and other kinases, potentially leading to off-target effects.[5][6] It is essential to consult the supplier's datasheet for the specific selectivity profile of the inhibitor you are using.
Troubleshooting Guides
Problem: Poor Solubility or Precipitation of the Inhibitor in Aqueous Media
Possible Causes:
-
The inhibitor has low aqueous solubility.
-
The final concentration of the inhibitor in the aqueous medium is above its solubility limit.
-
The DMSO concentration from the stock solution is too high, causing the compound to crash out.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to your aqueous medium.
-
Use of Surfactants or Co-solvents: For in vivo studies, formulation with excipients such as PEG, Tween-80, or Solutol may be necessary to improve solubility and bioavailability.
-
Sonication and Warming: Briefly sonicate or warm the final solution to aid in dissolution, but be mindful of the compound's stability at higher temperatures.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Investigate if adjusting the pH of your buffer is appropriate and does not affect your experimental system.
Problem: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Possible Causes:
-
Incorrect Inhibitor Concentration: The concentration used may be too low to effectively inhibit the target.
-
Degradation of the Inhibitor: The inhibitor may have degraded due to improper storage or handling.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to PI3K inhibition.[7]
-
High Serum Concentration: Components in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.
Solutions:
-
Perform a Dose-Response Curve: Determine the IC50 value of the inhibitor in your specific cell line to identify the optimal working concentration.
-
Use Freshly Prepared Solutions: Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Verify Target Expression and Pathway Activation: Confirm that your cell line expresses the target PI3K isoform and that the pathway is active under your experimental conditions.
-
Reduce Serum Concentration: If possible, perform the experiment in a medium with a lower serum concentration or in a serum-free medium for the duration of the inhibitor treatment.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Eganelisib (IPI-549) and a representative PI3K/mTOR dual inhibitor.
Table 1: Inhibitory Activity of Eganelisib (IPI-549)
| Target | IC₅₀ (nM) | Selectivity |
| PI3K-γ | 16 | >100-fold vs. other kinases |
| PI3K-α | >1000 | >58-fold weaker affinity |
| PI3K-β | >1000 | >58-fold weaker affinity |
| PI3K-δ | >1000 | >58-fold weaker affinity |
Data sourced from Selleck Chemicals and ACS Med Chem Lett.[1][2]
Table 2: Solubility of a Representative PI3K Inhibitor (PI3K-IN-18)
| Solvent | Concentration | Remarks |
| DMSO | 25 mg/mL (79.78 mM) | Requires sonication and warming. Use of fresh, anhydrous DMSO is recommended. |
Data sourced from BenchChem.[3]
Experimental Protocols
Protocol: Preparation of PI3K Inhibitor Stock Solution
-
Aseptically weigh the required amount of the PI3K inhibitor powder.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of a compound with a molecular weight of 450 g/mol , add 222.2 µL of DMSO.
-
Vortex the solution thoroughly.
-
Use an ultrasonic bath and gentle warming (e.g., 37°C) to aid dissolution until the solution is clear.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol: Cell-Based Assay for PI3K Inhibition
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the PI3K inhibitor in complete cell culture medium from the stock solution.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[1][3]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for the desired period (e.g., 30 minutes for signaling pathway analysis or longer for proliferation assays).[1]
-
For signaling analysis, lyse the cells in ice-cold lysis buffer.[1]
-
Analyze the phosphorylation status of downstream targets like AKT using methods such as Western blotting or ELISA.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by Eganelisib (IPI-549).
Caption: A troubleshooting workflow for addressing inconsistent experimental results with PI3K inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing PI3K-IN-54 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of PI3K-IN-54.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical intracellular signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a key therapeutic target.[1][2][4] PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This blockage of PIP3 production inhibits downstream signaling through AKT and mTOR, leading to decreased cell growth and proliferation in cancer cells dependent on this pathway.[3]
Q2: What are the recommended starting doses for in vivo studies with this compound?
A2: Specific in vivo dosage information for this compound is not publicly available. However, based on preclinical studies of other potent, selective pan-Class I PI3K inhibitors, a pilot dose-finding study is recommended. The following table summarizes reported in vivo dosages for similar compounds and can be used as a starting point for designing your experiments. It is crucial to determine the optimal dose and schedule for this compound empirically in your specific tumor model.
Table 1: Example In Vivo Dosing of Pan-Class I PI3K Inhibitors in Murine Models
| Compound | Dose Range | Dosing Schedule | Mouse Model | Reference |
| GDC-0941 (Pictilisib) | 75 - 100 mg/kg | Daily (PO) | PC3 and U87MG xenografts | [5][6] |
| BKM120 (Buparlisib) | 30 - 60 mg/kg | Daily (PO) | Glioblastoma xenografts | [7] |
| AZD8835 | 25 - 50 mg/kg | Twice Daily (BID) or Intermittent (2 days on/5 off) | BT474 and MCF7 breast cancer xenografts | [8][9] |
| SAR245408 (XL147) | 100 - 400 mg | Daily (PO) | Advanced solid tumors | [10] |
Note: PO = Per os (by mouth). The tolerability and efficacy of any PI3K inhibitor can be highly model-dependent.
Q3: How can I assess the pharmacodynamic (PD) effects of this compound in vivo?
A3: The most common method to assess the pharmacodynamic effects of PI3K inhibitors is to measure the phosphorylation of downstream effector proteins in tumor tissue or surrogate tissues. Key biomarkers include phosphorylated AKT (p-Akt) at Serine 473 and phosphorylated S6 ribosomal protein (p-S6).[1][11] These can be measured by Western blot, immunohistochemistry (IHC), or flow cytometry.[12][13] Additionally, metabolic changes, such as plasma glucose and insulin (B600854) levels, can serve as pharmacodynamic markers, as PI3K signaling is involved in glucose metabolism.[5][14]
Troubleshooting Guides
Problem 1: High toxicity or weight loss observed in treated animals.
-
Potential Cause: The dose of this compound is too high, or the dosing schedule is too frequent. Pan-PI3K inhibitors can have on-target toxicities such as hyperglycemia.[4][15]
-
Suggested Solution:
-
Reduce the dose of this compound.
-
Switch to an intermittent dosing schedule (e.g., 2 days on, 5 days off) which has been shown to improve the safety profile for some PI3K inhibitors.[8][9]
-
Monitor blood glucose levels to assess for hyperglycemia.
-
Ensure the vehicle used for formulation is well-tolerated.
-
Problem 2: Lack of tumor growth inhibition despite treatment.
-
Potential Cause:
-
The dose of this compound is too low to achieve sufficient target inhibition.
-
The tumor model is not dependent on the PI3K pathway.
-
Poor bioavailability or rapid metabolism of the compound.
-
Development of resistance mechanisms.[15]
-
-
Suggested Solution:
-
Perform a dose-escalation study to determine if higher, well-tolerated doses are more efficacious.
-
Confirm target engagement by measuring p-Akt or p-S6 levels in tumor tissue at various time points after dosing.
-
Verify the activation of the PI3K pathway in your tumor model (e.g., by checking for PTEN loss or PIK3CA mutations).[11][15]
-
Consider combination therapy with inhibitors of other signaling pathways, such as the MAPK pathway, which can be a resistance mechanism.[16]
-
Problem 3: Difficulty with this compound formulation and solubility.
-
Potential Cause: The compound may have poor solubility in common vehicles.
-
Suggested Solution:
-
Consult the manufacturer's data sheet for recommended solvents.
-
Test a panel of common formulation vehicles for in vivo use (e.g., 0.5% methylcellulose, 10% DMSO/90% corn oil).
-
Sonication may aid in dissolving the compound.[17]
-
Prepare fresh formulations regularly and inspect for precipitation before administration.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt (Ser473)
-
Tissue Lysate Preparation: a. Excise tumors from treated and control animals at the desired time point post-dosing. b. Immediately snap-freeze in liquid nitrogen or place in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Homogenize the tissue and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.[1][18]
-
SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on a polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.[1][18]
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[18][19] c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate and an imaging system.[1][18]
-
Stripping and Re-probing: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.[12]
Protocol 2: Immunohistochemistry (IHC) for p-S6 (Ser235/236)
-
Tissue Preparation: a. Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours. b. Process and embed the tissue in paraffin. c. Cut 5 µm sections and mount on charged slides.[20]
-
Deparaffinization and Rehydration: a. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[21]
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[22]
-
Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with a serum-based blocking solution.[22] c. Incubate with a primary antibody against p-S6 (Ser235/236) overnight at 4°C.[23] d. Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. e. Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
Imaging and Analysis: a. Dehydrate, clear, and mount the slides. b. Image the slides and quantify the staining intensity.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-S6 (Ser235, Ser236) Monoclonal Antibody (cupk43k), PE (12-9007-42) [thermofisher.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. usbio.net [usbio.net]
- 23. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) & CO-0107-647 SignalStar⢠Oligo-Antibody Pair | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating Off-Target Effects of PI3K Inhibitors (Featuring GDC-0941 as a Representative Pan-Class I Inhibitor)
Disclaimer: Publicly available information, including comprehensive off-target profiles and specific troubleshooting data, for "PI3K-IN-54" is limited. Therefore, this guide utilizes the well-characterized, orally bioavailable, pan-Class I PI3K inhibitor GDC-0941 (Pictilisib) as a representative compound to illustrate the principles and methodologies for investigating off-target effects. The experimental approaches and troubleshooting strategies outlined here are broadly applicable to other small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype (e.g., unexpected cytotoxicity, altered cell morphology) that doesn't correlate with the known function of the PI3K pathway. Could this be an off-target effect of GDC-0941?
A1: Yes, it is possible. While GDC-0941 is a potent pan-Class I PI3K inhibitor, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations.[1] An unexpected phenotype could arise from the inhibition of one or more of these off-target kinases or even non-kinase proteins. To investigate this, a multi-pronged approach is recommended:
-
Dose-Response Correlation: Carefully compare the concentration range at which you observe the phenotype with the known IC50 values for PI3K pathway inhibition (e.g., p-Akt reduction). If the phenotype occurs at concentrations significantly higher than those required to inhibit the PI3K pathway, an off-target effect is more likely.
-
Use of a Structurally Different Inhibitor: Employ another well-characterized PI3K inhibitor with a different chemical scaffold. If this second inhibitor does not reproduce the phenotype at concentrations that achieve similar levels of PI3K pathway inhibition, it strongly suggests the phenotype is due to an off-target effect of GDC-0941.
-
Target Engagement Confirmation: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that GDC-0941 is engaging with its intended PI3K targets in your specific cellular system at the concentrations used in your experiments.
Q2: Our Western blot results show incomplete inhibition of downstream PI3K signaling (e.g., p-Akt, p-S6), even at high concentrations of GDC-0941. What could be the issue?
A2: Several factors could contribute to this observation:
-
Compound Solubility and Stability: GDC-0941 is insoluble in water and should be dissolved in a suitable organic solvent like DMSO.[2] Ensure your final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%). Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
-
Cellular Context and Feedback Loops: The PI3K/Akt/mTOR pathway is subject to complex feedback mechanisms. Inhibition of PI3K can sometimes lead to the activation of compensatory signaling pathways that can reactivate downstream effectors.[3] For instance, some studies have shown that GDC-0941 can activate canonical WNT signaling in certain triple-negative breast cancer cells, conferring resistance.[4]
-
High Basal Pathway Activation: The cell line you are using may have extremely high basal activation of the PI3K pathway, requiring higher concentrations of the inhibitor for complete suppression.
-
Assay-Specific Issues: Ensure that your Western blot protocol is optimized, including the use of appropriate antibodies, blocking buffers, and loading controls.
Q3: How can we identify the specific off-targets of our PI3K inhibitor?
A3: Identifying unknown off-targets requires specialized assays. A common and effective method is Kinase Profiling . This involves screening the inhibitor against a large panel of purified kinases (a "kinome scan") to determine its inhibitory activity against a wide range of potential targets. The data is often reported as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker-than-expected inhibition of PI3K signaling (e.g., p-Akt levels) | 1. Compound Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Insolubility: Precipitation of the compound in aqueous media. 3. Suboptimal Assay Conditions: Incorrect incubation time or inhibitor concentration. | 1. Prepare single-use aliquots of the inhibitor stock and store at -20°C or -80°C. 2. Dissolve GDC-0941 in 100% DMSO before diluting into culture media. Ensure the final DMSO concentration is low. 3. Perform a time-course (e.g., 1, 6, 24 hours) and dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal conditions for your cell line. |
| Unexpected Cytotoxicity | 1. Off-target Toxicity: The inhibitor is affecting a protein essential for cell survival. 2. On-target Toxicity: The PI3K pathway is critical for the survival of your specific cell line. 3. Solvent Toxicity: High concentration of the solvent (e.g., DMSO). | 1. Compare the cytotoxic concentration with the IC50 for PI3K inhibition. If the cytotoxicity IC50 is much higher, it may be an off-target effect. Test a structurally unrelated PI3K inhibitor. 2. This is a possibility, especially in cell lines with activating mutations in the PI3K pathway. 3. Ensure the final solvent concentration in your experiments is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle-only control. |
| Phenotype is not rescued by a downstream activator of the PI3K pathway. | 1. Off-target effect: The phenotype is independent of the PI3K pathway. 2. Incomplete Rescue: The downstream activator is not sufficiently potent or is not targeting the relevant branch of the pathway. | 1. This strongly suggests an off-target effect. Consider performing a kinome scan to identify potential off-targets. 2. Titrate the concentration of the downstream activator and confirm its activity in your system. |
| Activation of a parallel or feedback signaling pathway (e.g., MAPK, WNT) | 1. Cellular Crosstalk and Resistance Mechanisms: Inhibition of the PI3K pathway can lead to compensatory activation of other pro-survival pathways. | 1. Probe for the activation of known compensatory pathways (e.g., p-ERK for the MAPK pathway, β-catenin for the WNT pathway) using Western blotting. Consider co-treatment with an inhibitor of the activated compensatory pathway.[4] |
Quantitative Data for GDC-0941 (Pictilisib)
On-Target Activity: PI3K Isoform Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GDC-0941 against the four Class I PI3K isoforms.
| Target | IC50 (nM) | Reference |
| PI3Kα (p110α) | 3 | [5][6] |
| PI3Kδ (p110δ) | 3 | [5][6] |
| PI3Kβ (p110β) | 33 | [5][6] |
| PI3Kγ (p110γ) | 75 | [5][6] |
As the data indicates, GDC-0941 is a potent inhibitor of PI3Kα and PI3Kδ, with more moderate activity against PI3Kβ and PI3Kγ, classifying it as a pan-Class I inhibitor.[2]
Off-Target Activity: Select Kinase Inhibition
This table presents the inhibitory activity of GDC-0941 against other related kinases. A broader kinome scan is recommended for a more complete off-target profile.
| Off-Target | IC50 / Ki (nM) | Reference |
| mTOR | 580 (Ki) | [6] |
| DNA-PK | 1230 (IC50) | [6] |
GDC-0941 displays significantly less potency against mTOR and DNA-PK compared to its primary PI3K targets, indicating a degree of selectivity.[7]
KINOMEscan Profiling of GDC-0941
The following table is derived from a KINOMEscan dataset where GDC-0941 was screened at a concentration of 10 µM. The results are reported as "Percent of Control," where a lower percentage indicates stronger binding and potential inhibition. Only kinases with less than 10% of control binding are listed as potential significant off-targets at this high concentration.
| Kinase | Percent of Control (@ 10 µM) |
| CLK2 | 0 |
| DYRK1A | 0 |
| DYRK1B | 0 |
| GSK3A | 0 |
| GSK3B | 0 |
| HIPK1 | 0 |
| HIPK2 | 0 |
| HIPK3 | 0 |
| PIM1 | 0 |
| PIM2 | 0 |
| PIM3 | 0 |
| PIP4K2A | 0 |
| PIP4K2B | 0 |
| PIP5K1A | 0 |
| STK16 | 0 |
Data sourced from the LINCS Data Portal. This data suggests that at high concentrations, GDC-0941 can interact with several other kinases, which could be responsible for off-target effects.
Experimental Protocols
Protocol 1: Western Blot for PI3K Pathway Inhibition
Objective: To assess the inhibition of PI3K pathway activity by measuring the phosphorylation status of downstream targets like Akt and S6 ribosomal protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of GDC-0941 or vehicle control (DMSO) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding and engagement of GDC-0941 with its target protein (e.g., PI3Kα) in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with GDC-0941 or a vehicle control for a specified time (e.g., 1-3 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the soluble target protein (e.g., PI3Kα) in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and GDC-0941-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the point of inhibition by GDC-0941.
References
Interpreting unexpected results with PI3K-IN-54
Welcome to the technical support center for PI3K-IN-54. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and interpreting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). It functions by competing with ATP for the binding pocket of the p110α catalytic subunit. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] The subsequent reduction in PIP3 levels leads to the inhibition of downstream signaling pathways, most notably the AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1]
Q2: What are the known on-target and potential off-target effects of PI3K inhibitors like this compound?
A2: While this compound is designed for selectivity, it's important to be aware of potential effects. "On-target" effects in non-cancerous tissues can sometimes be dose-limiting and may include hyperglycemia, rash, and diarrhea.[2][3] This is because the PI3Kα isoform plays a role in normal physiological processes like insulin (B600854) signaling.[2][3] Off-target effects, though less common with highly selective inhibitors, could involve the inhibition of other PI3K isoforms or unrelated kinases, especially at higher concentrations.[4]
Q3: My cells are showing resistance to this compound treatment. What are the possible reasons?
A3: Resistance to PI3K inhibitors can arise from several mechanisms. One common reason is the activation of compensatory signaling pathways.[4] For instance, inhibition of the PI3K/AKT pathway can sometimes lead to a feedback activation of receptor tyrosine kinases (RTKs) or the RAS/RAF/MEK/ERK pathway.[4][5] Additionally, secondary mutations in the PIK3CA gene or alterations in downstream components of the pathway can also confer resistance.[6]
Troubleshooting Unexpected Results
Issue 1: Attenuation of Downstream Inhibition (Reduced p-AKT suppression) After Prolonged Treatment
You may observe an initial decrease in phosphorylated AKT (p-AKT) levels upon treatment with this compound, followed by a gradual recovery of p-AKT despite the continued presence of the inhibitor.
Possible Cause: Activation of a feedback loop. The inhibition of the PI3K/mTOR pathway can sometimes lead to the increased expression and activity of growth factor receptors, which in turn can reactivate PI3K signaling.[4]
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment and measure p-AKT and total AKT levels at various time points (e.g., 1, 6, 12, 24, 48 hours) after this compound treatment.
-
Receptor Tyrosine Kinase (RTK) Array: Use an RTK array to screen for the activation of various growth factor receptors in response to this compound treatment.
-
Combination Therapy: Consider co-treatment with an inhibitor of the identified activated RTK to see if this restores the inhibitory effect of this compound on p-AKT.
Issue 2: No Effect on Cell Proliferation in a PIK3CA-Mutant Cell Line
Despite confirming the presence of an activating PIK3CA mutation, you do not observe a significant decrease in cell proliferation upon treatment with this compound.
Possible Cause: Parallel signaling pathway activation. Cancer cells may have concurrent activation of other signaling pathways, such as the RAS/RAF/MEK/ERK pathway, which can bypass the dependency on PI3K signaling for proliferation.[4]
Troubleshooting Steps:
-
Pathway Analysis: Perform a western blot to analyze the phosphorylation status of key proteins in parallel pathways, such as p-ERK.
-
Combination Treatment: Test the effects of combining this compound with an inhibitor of the parallel pathway (e.g., a MEK inhibitor). Synergistic effects would suggest pathway redundancy.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 5 |
| p110β | 500 |
| p110δ | 800 |
| p110γ | 1200 |
Table 2: Troubleshooting Summary for Unexpected Results
| Observation | Potential Cause | Recommended Action |
| Initial p-AKT inhibition, followed by rebound | Feedback loop activation (e.g., RTK upregulation) | Perform time-course analysis of p-AKT; screen for RTK activation. |
| No anti-proliferative effect in sensitive cells | Parallel pathway activation (e.g., MAPK/ERK) | Analyze phosphorylation of key parallel pathway proteins (e.g., p-ERK). |
| Increased glucose consumption in media | On-target effect on insulin signaling pathway | Monitor glucose levels in media; use physiological glucose concentrations.[2] |
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol: Western Blot Analysis of AKT Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of AKT at Serine 473 (p-AKT Ser473), a key downstream marker of PI3K activity.
Materials:
-
Cancer cell line of interest (e.g., with a PIK3CA mutation)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT and anti-β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the p-AKT signal to total AKT and the loading control (β-actin).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to minimize PI3K-IN-54 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with PI3K-IN-54. The information provided is based on established principles for working with PI3K pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It functions by binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This inhibition of PIP3 production blocks downstream signaling through key proteins like AKT and mTOR, ultimately leading to decreased cell growth, proliferation, and the induction of apoptosis in cells dependent on the PI3K pathway for survival.[1]
Q2: What are the most common sources of experimental variability when using this compound?
A2: Experimental variability in cell-based assays can arise from several factors. Key sources include inconsistencies in cell culture conditions (e.g., cell density, passage number, contamination), errors in liquid handling and compound preparation, and batch-to-batch variation of reagents.[2][3][4] For PI3K inhibitors specifically, variability can also be introduced by differences in cell line genetics (e.g., PIK3CA mutation status, PTEN loss), compound solubility and stability, and the duration of treatment.[5][6]
Q3: How can I be sure that this compound is inhibiting the intended pathway in my cells?
A3: To confirm target engagement, you should assess the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.[7][8] A significant decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6) following treatment with this compound is a strong indicator of successful pathway inhibition.[8] This is typically evaluated using Western blotting.
Q4: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the issue?
A4: Several factors could contribute to a lack of observable effect. Your cell line may have low expression or activity of the PI3K target.[6] The incubation time might be insufficient to produce a biological effect, or the compound may have precipitated out of the culture medium due to poor solubility.[6] It is also possible that the cells have intrinsic or acquired resistance to PI3K inhibition, potentially through the activation of alternative signaling pathways.[9][10]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps to prevent settling. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.[2] |
Problem 2: Inconsistent Results in Western Blotting for p-AKT
| Potential Cause | Troubleshooting Step |
| Variable Protein Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample.[6] Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading.[6] |
| Suboptimal Antibody Performance | Titrate the primary antibody to determine the optimal concentration. Ensure the antibody is validated for the specific application and species. |
| Phosphatase Activity | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[8] |
| Inconsistent Transfer | Ensure proper contact between the gel and the membrane during transfer. Check transfer efficiency by staining the membrane with Ponceau S. |
Quantitative Data Summary
The following tables provide representative data for a typical PI3K inhibitor. These values should be used as a starting point for your own experiments with this compound, as optimal conditions can vary between cell lines and assays.
Table 1: IC50 Values for a Representative PI3K Inhibitor
| PI3K Isoform | IC50 (nM) |
| p110α | 5 |
| p110β | 30 |
| p110δ | 8 |
| p110γ | 15 |
| Note: These are example values. The specific isoform selectivity of this compound should be determined experimentally. |
Table 2: Recommended Concentration Range for Initial Screening
| Assay Type | Starting Concentration Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 10 µM |
| Western Blot (p-AKT inhibition) | 10 nM - 1 µM |
| Kinase Assay | 0.1 nM - 100 nM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 10 µM).[8] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.[6]
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).[8]
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[6]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[6]
Protocol 2: Western Blot Analysis of p-AKT Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (based on the IC50 from the viability assay) for a specified time (e.g., 2, 6, or 24 hours).[6] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[6]
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.[1]
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][6]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT and a loading control to ensure equal protein loading.[6]
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT at different this compound concentrations. A decrease in this ratio indicates successful target inhibition.[6]
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
PI3K-IN-54 degradation and storage conditions
Welcome to the technical support center for PI3K-IN-54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, storage, and troubleshooting of experiments involving this potent pan-PI3K inhibitor.
Product Information: this compound (also known as compound 10w) is a pan-Phosphoinositide 3-kinase (PI3K) inhibitor. It demonstrates high potency against several Class I PI3K isoforms.[1][2]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | IC₅₀ (nM) |
| p110α | 0.22 |
| p110β | 1.4 |
| p110δ | 0.38 |
Data sourced from MedChemExpress.[1][2]
Storage and Stability
Specific stability and degradation data for this compound are not publicly available. The following are general recommendations for the storage of similar small molecule kinase inhibitors to minimize degradation.
| Form | Storage Condition | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store desiccated and protected from light. |
| 4°C | Short-term | For immediate use. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. Long-term storage at -80°C is crucial for maintaining the stability of reactive species in solution.[3] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Avoid repeated freeze-thaw cycles. |
Disclaimer: These are general guidelines. For long-term or critical experiments, it is recommended to perform compound-specific stability tests.
Solubility and Solution Preparation
Detailed solubility data for this compound in various solvents is limited. It is common for this class of compounds to be soluble in organic solvents like DMSO.
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | ≥ 10 mM | Use anhydrous (moisture-free) DMSO to prevent hydrolysis of the compound. Gentle warming (to 37°C) and sonication can aid in dissolution. |
Disclaimer: Solubility can vary based on the purity of the compound and the solvent. Always start with a small amount to test solubility before preparing a large stock solution.
Troubleshooting Guide
Here are some common issues encountered during experiments with PI3K inhibitors and suggested solutions.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is my compound precipitating in the cell culture medium? | The final concentration of DMSO is too high. The compound has low aqueous solubility. The working solution was not prepared correctly. | Ensure the final DMSO concentration in your culture medium is non-toxic and does not exceed 0.5%. Prepare working solutions by performing serial dilutions of the DMSO stock in pre-warmed (37°C) aqueous buffer or medium. Vortex gently between dilutions. Prepare fresh working solutions for each experiment. |
| Why am I seeing inconsistent or no inhibition of the PI3K pathway (e.g., no change in p-AKT levels)? | The inhibitor has degraded due to improper storage or handling. The concentration of the inhibitor is too low. The treatment time is not optimal. The cells have a resistant phenotype. | Confirm the correct storage of the stock solution. Use a fresh aliquot for each experiment. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Conduct a time-course experiment (e.g., 2, 6, 24 hours) to find the optimal treatment duration.[4] Verify the PI3K pathway is active in your cell line (e.g., through serum stimulation). Consider potential resistance mechanisms in your cell model.[5] |
| Why is there significant cell death or cytotoxicity even at low concentrations? | The cell line is highly sensitive to PI3K inhibition. The inhibitor has off-target effects at the concentrations used. The final DMSO concentration is toxic to the cells. | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.[4] Ensure the vehicle control (DMSO) shows no significant toxicity. Lower the inhibitor concentration and/or reduce the treatment duration. |
| Why are my in vivo results not correlating with my in vitro data? | Poor bioavailability or rapid metabolism of the inhibitor. The dosing and formulation are not optimal. | For in vivo studies, a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection) must be developed. Common vehicles include solutions with PEG-300, N-methyl-2-pyrrolidone (NMP), or methylcellulose (B11928114) with Tween 80.[6] Conduct pharmacokinetic and pharmacodynamic studies to determine the optimal dose and schedule.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the PI3K signaling pathway and what does a pan-PI3K inhibitor do?
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] It is often hyperactivated in cancer. A pan-PI3K inhibitor, like this compound, blocks the activity of multiple PI3K isoforms (α, β, δ), thereby inhibiting the downstream signaling of this pathway at a critical juncture.
Q2: How should I prepare a working solution of this compound from a DMSO stock for a cell culture experiment?
To prepare a working solution, thaw a single-use aliquot of your concentrated DMSO stock at room temperature. Perform a serial dilution in pre-warmed (37°C) cell culture medium to reach your desired final concentration. It is important to add the DMSO stock to the aqueous medium and mix gently, not the other way around, to prevent precipitation.
Q3: What are typical working concentrations for a potent PI3K inhibitor like this compound?
Given the low nanomolar IC₅₀ values of this compound, typical working concentrations in cell-based assays would likely range from low nanomolar to low micromolar. However, the optimal concentration is cell-line dependent. It is highly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the effective concentration for your specific experimental setup.
Q4: What safety precautions should I take when handling this compound?
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the solid powder in a chemical fume hood to avoid inhalation.
Experimental Protocols
Protocol: Western Blot Analysis of PI3K Pathway Inhibition
This protocol provides a general method for assessing the inhibitory effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, U87-MG)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal PI3K activity, you can serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free or complete medium. Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for the chosen duration (e.g., 2 hours).
-
Pathway Stimulation: If you serum-starved your cells, stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes before cell lysis.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Perform electrophoresis and then transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
Visualizations
PI3K Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
General Experimental Workflow
Caption: General workflow for a cell-based experiment using this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Low-Temperature Plasma-Activated Medium Inhibited Proliferation and Progression of Lung Cancer by Targeting the PI3K/Akt and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting PI3K-IN-54 western blot results
Welcome to the technical support center for PI3K-IN-54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting Western blot experiments involving this potent PI3K inhibitor. The following information is based on general knowledge of PI3K inhibitors and standard Western blotting practices.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.[1] Like other PI3K inhibitors, it likely functions by competing with ATP for the binding site on the p110 catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] This inhibition blocks the downstream activation of key signaling proteins such as Akt and mTOR, which are crucial for cell growth, proliferation, and survival.[2][3][4]
Q2: Which antibodies should I use to confirm the effect of this compound in a Western blot?
A2: To confirm the on-target effect of this compound, you should probe for the phosphorylated and total levels of key proteins in the PI3K/Akt/mTOR pathway. A decrease in the phosphorylated form of a protein relative to its total form indicates pathway inhibition. Key antibody pairs include:
| Target Protein | Phosphorylation Site(s) | Role in Pathway |
| Akt (PKB) | Thr308 and Ser473 | A central node in the pathway; phosphorylation at both sites indicates full activation. |
| mTOR | Ser2448 | A downstream effector of Akt, its phosphorylation is indicative of mTORC1 activation. |
| S6 Ribosomal Protein | Ser235/236 | A downstream target of the mTORC1 complex, its phosphorylation correlates with protein synthesis. |
| GSK-3β | Ser9 | An Akt substrate; phosphorylation at this site leads to its inhibition. |
This table summarizes key phosphorylation events in the PI3K/Akt/mTOR pathway that can be monitored by Western blot to assess the activity of this compound.
Q3: What are some potential off-target effects or unexpected results I might see with PI3K inhibitors?
A3: While this compound is designed to be a potent PI3K inhibitor, like many small molecule inhibitors, off-target effects can occur. Some PI3K inhibitors have been shown to have effects on PI3K-related kinases like mTOR, DNA-PK, ATM, and ATR at higher concentrations.[5] Additionally, inhibition of the PI3K/Akt pathway can sometimes lead to the activation of compensatory signaling pathways, which may produce unexpected results in your Western blots.
Troubleshooting Common Western Blot Issues with this compound
This section addresses specific problems you might encounter when performing a Western blot with this compound.
Issue 1: No change or an increase in p-Akt signal after treatment with this compound.
| Possible Cause | Recommended Solution |
| Ineffective concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
| Low basal activity of the PI3K pathway | If the pathway is not highly active in your cells under normal culture conditions, you may not see a significant decrease in phosphorylation. Consider stimulating the pathway with a growth factor (e.g., insulin, EGF) after serum starvation to increase the dynamic range of your experiment. |
| Activation of a compensatory pathway | Inhibition of one pathway can sometimes lead to the upregulation of another. Consider probing for markers of other signaling pathways that might be activated. |
| Degraded inhibitor | Ensure that your stock of this compound is properly stored and has not expired. |
Issue 2: High background on the Western blot membrane.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time or try a different blocking agent. For phospho-antibodies, 5% BSA in TBST is often recommended over milk. |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal dilution. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. |
Issue 3: Non-specific bands are appearing on the blot.
| Possible Cause | Recommended Solution |
| Antibody cross-reactivity | Use a more specific antibody. Check the antibody datasheet for validation in your application and species. |
| Protein degradation | Ensure that fresh protease and phosphatase inhibitors are added to your lysis buffer. Keep samples on ice as much as possible. |
Issue 4: Weak or no signal for the target protein.
| Possible Cause | Recommended Solution |
| Low protein abundance | Increase the amount of protein loaded per well. You may need to enrich your protein of interest through immunoprecipitation. |
| Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Inactive HRP or ECL substrate | Use fresh ECL substrate and ensure your HRP-conjugated secondary antibody is active. |
Detailed Experimental Protocol: Western Blot Analysis of PI3K Pathway Inhibition
This protocol provides a general framework for assessing the effect of this compound on the PI3K/Akt/mTOR pathway.
1. Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
For experiments involving growth factor stimulation, serum-starve the cells overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time. If applicable, add growth factors for a short period before lysis.
2. Cell Lysis:
-
Place culture plates on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For quantitative analysis, use densitometry software to measure band intensity. Normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis.
Caption: A logical flowchart for troubleshooting common Western blot issues.
References
Validation & Comparative
A Comparative Guide to PI3K-IN-54 and Isoform-Specific PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis, making it a key target for cancer therapy. This guide provides an objective comparison of the pan-PI3K inhibitor, PI3K-IN-54, against a panel of well-characterized isoform-specific PI3K inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Pan-PI3K vs. Isoform-Specific Inhibition: A Strategic Overview
The PI3K family comprises multiple isoforms with distinct roles in normal physiology and disease. Class I PI3Ks, which include p110α, p110β, p110δ, and p110γ, are the most implicated in cancer. The choice between a pan-inhibitor, which targets all Class I isoforms, and an isoform-specific inhibitor represents a key strategic decision in drug development.
-
Pan-PI3K Inhibition (e.g., this compound): This approach aims to broadly suppress PI3K signaling by targeting all Class I isoforms. This can be advantageous in tumors where multiple isoforms contribute to oncogenesis or in cases of pathway redundancy. However, this broad inhibition can also lead to increased off-target effects and toxicity due to the essential roles of PI3K isoforms in normal cellular functions.
-
Isoform-Specific Inhibition (e.g., Alpelisib, Idelalisib, Duvelisib): This strategy focuses on targeting a single or a limited number of PI3K isoforms that are believed to be the primary drivers in a specific cancer type. This can potentially offer a better therapeutic window with reduced toxicity. The success of this approach relies on accurately identifying the key oncogenic isoform in a given tumor context.
Below is a logical diagram illustrating the targeting strategies of pan-PI3K and isoform-specific inhibitors.
Caption: Targeting approaches of pan-PI3K versus isoform-specific inhibitors.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potencies of this compound and selected isoform-specific inhibitors.
Table 1: Biochemical Potency (IC50, nM) Against Class I PI3K Isoforms
| Inhibitor | p110α | p110β | p110γ | p110δ | Primary Target(s) |
| This compound | 0.22[1] | 1.4[1] | - | 0.38[1] | Pan-Class I |
| Copanlisib | 0.5[2][3] | 3.7[3] | 6.4[3] | 0.7[3][4] | Pan-Class I (α/δ preferential) |
| Alpelisib | 5[5] | 1200[5] | 250[5] | 290[5] | p110α |
| Idelalisib | >1089 | >664 | 89 | 2.5 | p110δ |
| Duvelisib | - | - | Inhibits[6][7][8] | Inhibits[6][7][8] | p110δ/γ |
Table 2: Cellular Potency (GI50/IC50, µM) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | PIK3CA Status | PTEN Status | GI50/IC50 (µM) |
| Copanlisib | GIST-T1 | GIST | - | - | ~0.1-1 |
| Copanlisib | GIST-T1/670 (imatinib-resistant) | GIST | - | - | ~0.1-1 |
| Copanlisib | GIST430/654 (imatinib-resistant) | GIST | - | - | ~0.1-1 |
| Alpelisib | MCF7 | Breast | Mutant | Wild-type | <1[9] |
| Alpelisib | CAMA-1 | Breast | Wild-type | - | >10 |
| Idelalisib | MCC-21 | Merkel Cell Carcinoma | - | - | >10 |
| Duvelisib | U2932 | B-cell Lymphoma | - | - | ~0.1-1 |
| Duvelisib | Ly1 | B-cell Lymphoma | - | - | ~0.1-1 |
The PI3K Signaling Pathway
The diagram below illustrates the central role of PI3K in cell signaling and the points of intervention for PI3K inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Inhibitors: GDC-0941 and the Elusive PI3K-IN-54
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides a comparative analysis of two phosphoinositide 3-kinase (PI3K) inhibitors: GDC-0941 (Pictilisib), a well-characterized clinical trial candidate, and PI3K-IN-54, a novel compound with limited publicly available data. While a direct, comprehensive efficacy comparison is not feasible due to the scarcity of information on this compound, this guide will present the available data and offer a detailed overview of GDC-0941 as a benchmark.
Introduction to PI3K and its Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are designed to block the activity of the PI3K enzymes, thereby impeding tumor progression. Class I PI3Ks, which are most frequently implicated in cancer, are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.
Biochemical Potency: A Glimpse at this compound
Data for this compound is currently limited to its biochemical potency against three of the four Class I PI3K isoforms, as reported by chemical suppliers. In contrast, GDC-0941 has been extensively profiled against all four isoforms.
| Target Isoform | This compound IC50 (nM) | GDC-0941 IC50 (nM) |
| p110α | 0.22[1][2][3][4][5][6][7][8] | 3[9] |
| p110β | 1.4[1][2][3][4][5][6][7][8] | 33[9] |
| p110δ | 0.38[1][2][3][4][5][6][7][8] | 3[9] |
| p110γ | Not Reported | 75[9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Based on this limited data, this compound appears to be a highly potent pan-PI3K inhibitor, with sub-nanomolar to low nanomolar activity against the α, β, and δ isoforms. It shows a particularly high potency for the p110α isoform. GDC-0941 is also a potent pan-PI3K inhibitor, with a preference for the α and δ isoforms.
In-Depth Efficacy Profile of GDC-0941 (Pictilisib)
GDC-0941 has been extensively evaluated in preclinical and clinical studies, demonstrating its anti-tumor efficacy across a range of cancer models.
In Vitro Efficacy
GDC-0941 has demonstrated potent inhibition of cell proliferation in various cancer cell lines. Its efficacy is often more pronounced in cell lines with activating mutations in the PIK3CA gene (which encodes the p110α subunit) or with amplification of the HER2 gene.
| Cell Line | Cancer Type | Key Genetic Alterations | GDC-0941 IC50 (µM) for Cell Viability |
| EFM19 | Breast Cancer | PIK3CA Mutant | 0.09 |
| T47D | Breast Cancer | PIK3CA Mutant | ~0.1 |
| MDA-MB-361 | Breast Cancer | PIK3CA Mutant, HER2+ | ~0.1 |
| HCC-70 | Breast Cancer | PTEN Null | ~0.2 |
| EVSA-T | Breast Cancer | PTEN Null | ~0.3 |
GDC-0941 has been shown to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.
In Vivo Efficacy
In xenograft models, orally administered GDC-0941 has been shown to significantly inhibit tumor growth. For example, in a U87MG glioblastoma xenograft model, GDC-0941 demonstrated significant anti-tumor activity. Furthermore, in breast cancer xenograft models, GDC-0941 has been shown to enhance the anti-tumor activity of the chemotherapeutic agent docetaxel.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of PI3K inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the PI3K signaling pathway and a general workflow for assessing inhibitor activity.
Figure 1. Simplified PI3K signaling pathway.
Figure 2. General experimental workflow for PI3K inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize PI3K inhibitors like GDC-0941.
In Vitro PI3K Enzyme Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagents and Materials: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, FRET donor (e.g., europium-labeled anti-PIP3 antibody), FRET acceptor (e.g., biotinylated PIP3 tracer and streptavidin-allophycocyanin), assay buffer, and test compounds (GDC-0941, this compound).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (FRET donor and acceptor).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compounds, and CellTiter-Glo® reagent.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values for cell viability.
Western Blot for Phospho-Akt (Ser473)
-
Reagents and Materials: Cancer cell lines, cell culture medium, FBS, test compounds, lysis buffer, primary antibodies (anti-phospho-Akt Ser473, anti-total Akt), and secondary antibody (HRP-conjugated).
-
Procedure:
-
Seed cells and treat with test compounds for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis: Quantify band intensities and express the level of phosphorylated Akt relative to total Akt.
Conclusion
GDC-0941 is a well-documented, potent pan-PI3K inhibitor with demonstrated in vitro and in vivo efficacy, particularly in cancers with PIK3CA mutations or HER2 amplification. Its extensive characterization provides a solid foundation for its continued investigation as a therapeutic agent.
This compound, based on the limited available data, appears to be an exceptionally potent pan-PI3K inhibitor. However, without further information on its cellular activity, in vivo efficacy, safety profile, and chemical structure, a meaningful comparison to GDC-0941 is not possible. Researchers interested in this compound should seek additional information from the supplier or relevant scientific literature, should it become available, to fully understand its potential as a research tool or therapeutic candidate. This guide will be updated as more information on this compound emerges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. InvivoChem [invivochem.com]
Validating PI3K-IN-54 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of the novel Phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-54. As direct experimental data for this compound is not extensively available in the public domain, this document outlines established methodologies and presents a comparative analysis using well-characterized alternative PI3K inhibitors. The protocols and data herein serve as a robust template for evaluating the efficacy and target interaction of this compound and other novel PI3K inhibitors.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common hallmark of cancer, making it a prime target for therapeutic intervention.[4][5] PI3K inhibitors, such as this compound, are designed to block the activity of PI3K, thereby inhibiting the downstream signaling cascade.[4]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for this compound.
Comparison of PI3K Inhibitors
To effectively evaluate a novel inhibitor like this compound, it is crucial to benchmark its performance against existing compounds with well-defined mechanisms and cellular activities. The following table compares the biochemical potency of several PI3K inhibitors against different isoforms.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Cellular Target Engagement Readout |
| This compound | PI3K/mTOR | 41 | - | - | - | 49 | Data not available |
| Buparlisib (BKM120) | Pan-Class I PI3K | 52 | 166 | 116 | 262 | >1000 | Inhibition of p-Akt (Ser473)[6] |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | 0.4 | 6 | 6 | 5.4 | 1.6 | Inhibition of p-Akt (Thr308 and Ser473)[6] |
| Copanlisib (BAY 80-6946) | Pan-Class I PI3K (α/δ dominant) | 0.5 | 3.7 | 0.7 | 6.4 | 45 | Inhibition of p-Akt |
Table 1: Comparison of biochemical IC50 values and cellular readouts for various PI3K inhibitors. Data for this compound is based on available information, while data for other inhibitors is from published sources to provide a comparative context.[6]
Methodologies for Confirming Target Engagement
Several robust methods can be employed to confirm that a PI3K inhibitor is engaging its target within the cell. These techniques range from directly measuring the binding of the compound to the target protein to assessing the modulation of downstream signaling events.
Western Blotting for Downstream Pathway Inhibition
A widely used and accessible method to infer target engagement is to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.[6] Inhibition of PI3K activity will lead to a decrease in the phosphorylation of Akt at serine 473 (p-Akt Ser473) and threonine 308 (p-Akt Thr308).
Figure 2: Experimental workflow for Western blot analysis of p-Akt levels.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, a breast cancer cell line with an active PI3K/Akt pathway) and allow them to adhere overnight.
-
Treat cells with a dose-range of the PI3K inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).[6] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[6]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Normalize the p-Akt signal to total Akt and the loading control.[7]
-
| Treatment Concentration (nM) | % Inhibition of p-Akt (Ser473) |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 98 |
| 1000 | 99 |
Table 2: Representative quantitative data from a Western blot experiment showing dose-dependent inhibition of Akt phosphorylation by a PI3K inhibitor. This data is illustrative and should be generated experimentally for this compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to directly assess target engagement in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] Binding of an inhibitor to its target protein generally increases the protein's resistance to heat-induced denaturation.
Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Treatment:
-
Treat cultured cells with the PI3K inhibitor or vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Analyze the supernatant by Western blot using an antibody specific to the target protein (PI3K) or by mass spectrometry.
-
-
Melting Curve Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in the melting curve and an increase in Tm in the presence of the inhibitor indicates target engagement.[7]
-
| Treatment | Melting Temperature (Tm) of PI3K |
| Vehicle (DMSO) | 48°C |
| This compound (10 µM) | 54°C |
Table 3: Representative data from a CETSA experiment demonstrating thermal stabilization of the target protein upon inhibitor binding. This data is illustrative and should be generated experimentally for this compound.
Conclusion
Validating the target engagement of a novel PI3K inhibitor like this compound requires a multi-faceted approach. While indirect methods like Western blotting provide crucial information about the downstream consequences of PI3K inhibition, direct biophysical methods such as CETSA® offer definitive evidence of compound binding to the target within the complex cellular environment. By employing the methodologies and comparative framework presented in this guide, researchers can systematically and objectively evaluate the performance of this compound and other emerging PI3K inhibitors, thereby accelerating the development of more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 6. Frontiers | ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
A Comparative Guide to PI3K Inhibition in Breast Cancer: The Case of BKM120 (Buparlisib)
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in breast cancer, making it a prime target for therapeutic intervention.[1][2][3] This guide provides a comprehensive overview of the pan-PI3K inhibitor, BKM120 (Buparlisib), as a case study for understanding the broader landscape of PI3K inhibition in breast cancer cells. Due to the lack of publicly available data on a compound designated "PI3K-IN-54," a direct comparison is not feasible. Instead, this guide will compare the pan-inhibitory approach of BKM120 with the more targeted, isoform-selective strategies that have emerged in recent years.
Introduction to PI3K Inhibition in Breast Cancer
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][4] In breast cancer, hyperactivity of this pathway is often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN.[3][5] These alterations are particularly common in hormone receptor-positive (HR+) breast cancers.[6] Consequently, inhibiting the PI3K pathway has become a key therapeutic strategy.
PI3K inhibitors can be broadly categorized into two main classes:
-
Pan-PI3K inhibitors: These compounds, such as BKM120, target all four Class I PI3K isoforms (α, β, δ, and γ).
-
Isoform-selective PI3K inhibitors: These agents are designed to target a specific isoform, most notably the p110α subunit, which is frequently mutated in breast cancer. Alpelisib is a prime example of an FDA-approved α-selective inhibitor.
BKM120 (Buparlisib): A Pan-PI3K Inhibitor
BKM120 (Buparlisib) is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of all four Class I PI3K isoforms.[7] By blocking the activity of these enzymes, BKM120 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. This, in turn, inhibits the downstream activation of AKT and mTOR, leading to decreased cell proliferation and increased apoptosis in cancer cells.[8]
Mechanism of Action of BKM120
The mechanism of action for BKM120 follows the canonical PI3K pathway inhibition model.
Performance Data: BKM120 in Breast Cancer Cell Lines
BKM120 has demonstrated potent anti-proliferative and pro-apoptotic activity in various breast cancer cell lines, particularly those with a dysregulated PI3K pathway.
| Cell Line | Breast Cancer Subtype | PIK3CA Status | BKM120 IC50 (nM) | Key Findings |
| MCF-7 | HR+, HER2- | Mutant (E545K) | ~100-700 | Induces apoptosis and cell cycle arrest.[2] |
| T-47D | HR+, HER2- | Mutant (H1047R) | Data not consistently reported | Sensitive to PI3K inhibition. |
| MDA-MB-231 | Triple-Negative | Wild-Type | Higher than PIK3CA mutant lines | Less sensitive, indicating reliance on other pathways. |
| BT-474 | HR+, HER2+ | Mutant (K111N) | Data not consistently reported | Synergistic effects with anti-HER2 therapies.[1] |
| MCF-7/ADR | Doxorubicin-Resistant | Mutant (E545K) | Potent activity | Overcomes multidrug resistance. |
Note: IC50 values can vary between studies due to different experimental conditions.
Pan-PI3K vs. Isoform-Selective Inhibition: A Comparative Overview
The development of PI3K inhibitors has evolved from pan-inhibitors like BKM120 to more targeted, isoform-selective agents. This shift is largely driven by the desire to improve the therapeutic index by increasing efficacy in tumors with specific mutations while reducing off-target toxicities.[3]
| Feature | BKM120 (Pan-PI3K Inhibitor) | Alpelisib (α-selective PI3K Inhibitor) |
| Target(s) | PI3Kα, β, δ, γ | Primarily PI3Kα |
| Rationale | Broad inhibition of the PI3K pathway, potentially effective in a wider range of tumors with different PI3K pathway alterations. | Targeted inhibition of the most frequently mutated isoform in breast cancer, aiming for higher precision. |
| Efficacy | Modest clinical benefit observed in trials like BELLE-2 and BELLE-3, but often accompanied by significant toxicity. | Demonstrated improved progression-free survival in patients with PIK3CA-mutated, HR+, HER2- advanced breast cancer (SOLAR-1 trial). |
| Toxicity Profile | Higher rates of adverse events, including hyperglycemia, rash, diarrhea, and mood disorders, which can be dose-limiting.[1] | Notable side effects, particularly hyperglycemia and rash, but generally considered more manageable than pan-inhibitors. |
| Clinical Application | Clinical development has been challenged by its toxicity profile. | FDA-approved for use in combination with fulvestrant (B1683766) for PIK3CA-mutated, HR+, HER2- advanced or metastatic breast cancer. |
graph Logical_Comparison { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];// Nodes PI3K_Inhibitors [label="PI3K Inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; Pan_Inhibitors [label="Pan-Inhibitors\n(e.g., BKM120)", fillcolor="#FBBC05", fontcolor="#202124"]; Isoform_Selective [label="Isoform-Selective\n(e.g., Alpelisib)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Broad_Activity [label="Broad Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Higher_Toxicity [label="Higher Toxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Targeted_Efficacy [label="Targeted Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Therapeutic_Index [label="Improved Therapeutic\nIndex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PI3K_Inhibitors -> Pan_Inhibitors; PI3K_Inhibitors -> Isoform_Selective; Pan_Inhibitors -> Broad_Activity; Pan_Inhibitors -> Higher_Toxicity; Isoform_Selective -> Targeted_Efficacy; Isoform_Selective -> Improved_Therapeutic_Index; }
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PI3K inhibitors. Below are standard protocols for key in vitro assays.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BKM120
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BKM120 (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.
Western Blotting for Phospho-AKT
This technique is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
Breast cancer cells
-
BKM120
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with BKM120 at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-AKT signal to total AKT and a loading control (e.g., GAPDH).
Conclusion
BKM120 (Buparlisib) serves as an important tool for studying the effects of pan-PI3K inhibition in breast cancer. While its broad activity demonstrates the therapeutic potential of targeting the PI3K pathway, its clinical utility has been hampered by a challenging toxicity profile. The field has largely moved towards more specific, isoform-selective inhibitors like Alpelisib, which offer an improved therapeutic window by targeting the specific drivers of oncogenesis in selected patient populations. For researchers, BKM120 remains a valuable reference compound for exploring the broader consequences of PI3K pathway blockade and for identifying mechanisms of resistance that may be common to multiple PI3K inhibitors. Future research will likely focus on novel combination strategies and the development of next-generation inhibitors with even greater selectivity and reduced side effects.
References
- 1. Frontiers | The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors [frontiersin.org]
- 2. Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements [mdpi.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors for ER+ Breast Cancer [webmd.com]
- 7. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Laboratory Validation of PI3K Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Phosphoinositide 3-kinase (PI3K) inhibitor activity across different laboratories. Due to the absence of publicly available cross-laboratory validation data for a compound specifically designated "PI3K-IN-54," this document will serve as a template, utilizing comparative data for other well-characterized PI3K inhibitors to illustrate the format and depth of analysis required for such a guide. The principles and methodologies outlined herein are directly applicable to the evaluation of "this compound" once relevant data becomes accessible.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and growth.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5][6] The development of small molecule inhibitors targeting this pathway is an active area of research.[4][7]
Comparative Efficacy of PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of PI3K inhibitors as reported in different studies. This format allows for a clear comparison of potency across various cancer cell lines. It is important to note that direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between laboratories, such as cell culture medium, incubation times, and assay methodologies.
| Cell Line | This compound IC50 (µM) | Alternative Inhibitor A IC50 (µM) | Alternative Inhibitor B IC50 (nM) |
| MCF-7 | Data Not Available | 0.43 | ~19 |
| T47D | Data Not Available | Not widely reported | Not widely reported |
| SK-BR-3 | Data Not Available | Not widely reported | Not widely reported |
| A549 | Data Not Available | Not widely reported | Not widely reported |
| Calu-6 | Data Not Available | Not widely reported | Not widely reported |
Signaling Pathway and Experimental Workflow
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[4][8] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[8] This co-localization results in the phosphorylation and activation of AKT by PDK1 and mTORC2.[8] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating fundamental cellular processes.[2][3] A key negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2.[1][4]
A generalized workflow for assessing the activity of a PI3K inhibitor like this compound is depicted below. This process typically involves initial in vitro kinase assays to determine direct inhibitory effects on PI3K isoforms, followed by cell-based assays to assess the impact on downstream signaling and cellular phenotypes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-laboratory validation of inhibitor activity. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay
The activity of PI3K isoforms can be measured by quantifying the amount of ATP consumed during the kinase reaction. This can be achieved using a luciferase-luciferin-coupled chemiluminescence assay.
-
Reaction Setup : Initiate kinase reactions by combining the test compound (e.g., this compound at various concentrations), ATP, and the respective PI3K isoform (e.g., PI3Kα, β, δ, γ) in a reaction buffer.
-
Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection : Add a kinase detection reagent containing luciferase and luciferin. The amount of remaining ATP is inversely proportional to the kinase activity.
-
Measurement : Measure the luminescence signal using a plate reader.
-
Data Analysis : Calculate the percentage of ATP consumed and determine the IC50 value for the test compound against each PI3K isoform.
Cell-Based Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PI3K inhibitor (and appropriate vehicle controls) for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition : Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Absorbance Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control and plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
Western Blotting for Phospho-AKT
This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm the on-target effect of the inhibitor.
-
Cell Lysis : After treating cells with the PI3K inhibitor for a defined period, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the level of phosphorylated AKT to total AKT to assess the extent of pathway inhibition.
Conclusion
The cross-laboratory validation of a PI3K inhibitor's activity is paramount for establishing its therapeutic potential and ensuring the reliability of preclinical findings. This guide provides a standardized framework for presenting comparative data, outlining experimental methodologies, and visualizing the underlying biological context. While specific data for "this compound" is not yet available in the public domain, the structure and content provided herein can be readily adapted to facilitate a comprehensive and objective evaluation of its performance against other PI3K inhibitors once such data is generated. Consistent and detailed reporting across different research groups will be essential for the successful clinical translation of novel PI3K-targeted therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergy: A Comparative Guide to the Combination of PI3K and mTOR Inhibitors
A deep dive into the synergistic interplay between the PI3K inhibitor Pictilisib (GDC-0941) and the mTOR inhibitor Everolimus reveals a promising strategy to overcome resistance and enhance anti-tumor efficacy. This guide provides a comprehensive analysis of the preclinical data supporting this combination, complete with experimental protocols and a visualization of the underlying signaling pathways.
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical axis for intervention due to its frequent dysregulation in a multitude of cancers. While inhibitors targeting individual components of this pathway have shown clinical activity, their efficacy is often limited by feedback mechanisms that lead to pathway reactivation and therapeutic resistance. This guide explores the potent synergy achieved by the dual blockade of PI3K and mTOR, using the pan-PI3K inhibitor Pictilisib (GDC-0941) and the mTOR inhibitor Everolimus as a case study.
The Rationale for Combination: Overcoming Feedback Resistance
Inhibition of mTORC1 by drugs like Everolimus can lead to a feedback activation of Akt, a key survival kinase, which can dampen the anti-proliferative effects of the treatment. The addition of a PI3K inhibitor, such as Pictilisib, can abrogate this feedback loop, leading to a more complete and sustained inhibition of the pathway. This combination strategy has been shown to not only inhibit cell proliferation more effectively but also to induce programmed cell death, or apoptosis, in cancer cells.[1][2]
Quantitative Analysis of Synergy
The synergistic effect of combining Pictilisib and Everolimus has been demonstrated in various cancer cell lines. The synergy is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where a CI value less than 1 indicates synergy.
Table 1: Synergistic Inhibition of Cell Viability with Pictilisib and Everolimus in Uveal Melanoma Cell Lines
| Cell Line | Pictilisib IC50 (µM) | Everolimus IC50 (µM) | Combination Effect (Excess over Bliss) |
| Mel202 | ~2.5 | ~2.5 | Highly Synergistic |
| MM28 | >10 | >10 | Less Synergistic |
Data synthesized from studies on uveal melanoma cell lines. The "Excess over Bliss" score is another method to quantify synergy, with higher values indicating stronger synergy.[1][3][4]
Enhanced Apoptosis with Combination Therapy
A key advantage of the dual PI3K/mTOR inhibition is the significant increase in apoptosis compared to single-agent treatment. This suggests that the combination therapy can shift the cellular response from cytostatic (inhibiting growth) to cytotoxic (cell-killing).
Table 2: Induction of Apoptosis by Pictilisib and Everolimus Combination
| Treatment Condition | Cell Line | % Apoptotic Cells (Early + Late) |
| Control (DMSO) | Mel202 | ~4% |
| Pictilisib (2.5 µM) | Mel202 | No significant change |
| Everolimus (2.5 µM) | Mel202 | No significant change |
| Pictilisib (2.5 µM) + Everolimus (2.5 µM) | Mel202 | ~37% |
Data represents a synergistic model where the combination of Pictilisib and Everolimus at 2.5 µM each resulted in a significant increase in apoptotic cells.[1][3]
Signaling Pathway Modulation
Western blot analysis provides a mechanistic understanding of how the combination of Pictilisib and Everolimus impacts the PI3K/Akt/mTOR signaling cascade.
Table 3: Western Blot Analysis of Key Signaling Proteins
| Treatment | p-Akt (Ser473) | p-S6 (Ser235/236) |
| Control | Baseline | Baseline |
| Pictilisib | Decreased | Decreased |
| Everolimus | Increased (feedback) | Strongly Decreased |
| Pictilisib + Everolimus | Strongly Decreased | Strongly Decreased |
This table summarizes the expected changes in phosphorylation of key downstream effectors. Everolimus alone inhibits p-S6 but can cause a feedback increase in p-Akt. The addition of Pictilisib blocks this feedback, leading to a more complete shutdown of the pathway.[1][2]
Visualizing the Synergy
The following diagrams illustrate the signaling pathway, the experimental workflow for assessing synergy, and the logical basis for the combination therapy.
PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.
Experimental Workflow for Assessing Synergy.
References
- 1. The mTOR inhibitor Everolimus synergizes with the PI3K inhibitor GDC0941 to enhance anti-tumor efficacy in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR inhibitor Everolimus synergizes with the PI3K inhibitor GDC0941 to enhance anti-tumor efficacy in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to PI3K Pathway Inhibitors: A Detailed Analysis of PI-103
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the well-characterized dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, PI-103. Due to the limited availability of public data on PI3K-IN-54, this document will focus on the biochemical properties, mechanism of action, and experimental data for PI-103, presenting it as a reference for researchers evaluating PI3K pathway inhibitors. The information is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of its pharmacological profile.
Introduction to PI3K Signaling
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.[1] Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT.[2]
PI-103: A Dual PI3K and mTOR Inhibitor
PI-103 is a potent, cell-permeable, ATP-competitive inhibitor that targets multiple components of the PI3K/mTOR pathway.[1] Its dual-action mechanism allows for the simultaneous blockade of two key signaling nodes, leading to effective inhibition of cancer cell growth and proliferation.
Biochemical and Pharmacological Data
The inhibitory activity of PI-103 against various PI3K isoforms and mTOR complexes has been well-documented. The following table summarizes its potency, providing a quantitative measure of its inhibitory capacity.
| Target | IC50 (nM) |
| p110α | 2 - 8 |
| p110β | 3 - 88 |
| p110δ | 3 - 48 |
| p110γ | 15 - 150 |
| mTORC1 | 20 - 30 |
| mTORC2 | 83 |
| DNA-PK | 2 - 23 |
Note: IC50 values can vary depending on the specific assay conditions.
Mechanism of Action
PI-103 exerts its anti-cancer effects by directly inhibiting the kinase activity of Class I PI3K isoforms and both mTORC1 and mTORC2.[1] This blockade prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth, proliferation, and the induction of apoptosis in various cancer cell lines.[1][3]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by PI-103.
Experimental Protocols
To facilitate the evaluation of PI3K inhibitors like PI-103, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Assay (Luminescence-based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K enzymes (e.g., p110α/p85α)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound (e.g., PI-103) in kinase assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and PIP2.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value.[3]
Caption: Experimental workflow for an in vitro PI3K kinase assay.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after treatment with a PI3K inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
PI3K inhibitor (e.g., PI-103)
-
96-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor (e.g., 0.01 to 1000 nM) for 72 hours. Include a vehicle control (DMSO).[4]
-
After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K Pathway Activation
This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream targets like AKT.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PI3K inhibitor (e.g., PI-103)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total target proteins overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Logical Comparison Framework
While a direct comparison with this compound is not feasible, the following diagram illustrates a logical framework for comparing any two PI3K inhibitors based on key characteristics.
Caption: Logical framework for comparing PI3K inhibitors.
Conclusion
PI-103 is a well-documented dual PI3K/mTOR inhibitor that serves as a valuable tool for studying the PI3K signaling pathway. Its potent and multi-targeted nature provides a strong foundation for understanding the effects of comprehensive pathway inhibition. The provided experimental protocols offer a standardized approach for researchers to evaluate the efficacy of PI-103 and other novel PI3K inhibitors. While a direct comparative analysis with this compound is not possible at this time due to a lack of available data, the information and methodologies presented in this guide will aid researchers in the characterization and comparison of various compounds targeting this critical cancer-related pathway.
References
Comparative Guide to PI3Kα Inhibitors: Inavolisib (GDC-0077) vs. Alpelisib (BYL719)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent selective inhibitors of the phosphoinositide 3-kinase alpha (PI3Kα) isoform: Inavolisib (GDC-0077) and Alpelisib (BYL719). This document is intended to serve as a resource for researchers and drug development professionals, offering a summary of their mechanisms of action, comparative experimental data, and detailed experimental protocols. The information is presented to aid in the objective evaluation of their performance and reproducibility of related experimental findings.
Mechanism of Action
Both Inavolisib and Alpelisib are potent inhibitors of the p110α catalytic subunit of PI3K.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers.[3] Alpelisib functions by selectively inhibiting PI3Kα, which is particularly effective in tumors harboring activating mutations in the PIK3CA gene, the gene encoding the p110α subunit.[4][5]
Inavolisib also selectively inhibits PI3Kα but has a dual mechanism of action. In addition to inhibiting the kinase activity, it specifically triggers the degradation of the mutant p110α protein.[6][7] This dual action is designed to provide a more sustained and profound inhibition of downstream signaling and to overcome the negative feedback activation of the PI3K pathway that can limit the efficacy of other PI3K inhibitors.[6]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of intervention for these inhibitors.
Data Presentation
Table 1: Comparative Biochemical Activity
| Inhibitor | Target | IC₅₀ (nM) | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kδ | Selectivity vs. PI3Kγ | Reference |
| Inavolisib (GDC-0077) | PI3Kα | 0.038 | >300-fold | >300-fold | >300-fold | [8] |
| Alpelisib (BYL719) | PI3Kα | ~5 | ~240-fold | ~58-fold | ~50-fold | [9] |
IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency. Data is compiled from multiple sources and may vary depending on assay conditions.[8][9][10]
Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
| Cell Line | PIK3CA Mutation | Inhibitor | IC₅₀ (µM) | Reference |
| MCF7 | E545K | Alpelisib | 0.45 | [11] |
| T47D | H1047R | Alpelisib | 0.29 | [11] |
| KPL-4 | E545K | Inavolisib | Data not publicly available |
IC₅₀ values in cell-based assays represent the concentration of the inhibitor that reduces cell viability by 50%.
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Inhibitor | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Alpelisib (BYL719) | UACC812 (HER2-amplified) | 50 mg/kg, daily | Significant tumor growth inhibition | [12] |
| Inavolisib (GDC-0077) | PIK3CA-mutant, ER+ | Not specified | Reduces tumor growth | [2] |
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.
Experimental Protocols
In Vitro Kinase Assay (Biochemical Potency)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., Inavolisib or Alpelisib) is prepared in a suitable solvent like DMSO.
-
Assay Plate Preparation: The diluted inhibitor or a vehicle control is added to the wells of a 384-well plate.
-
Enzyme Addition: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ) are added to the wells.
-
Pre-incubation: The plate is incubated for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: A mixture of the lipid substrate (e.g., PIP2) and ATP is added to start the kinase reaction.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Detection: The amount of product (PIP3) is quantified. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), which provides a signal inversely proportional to the amount of PIP3 produced.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (In Vitro Efficacy)
Objective: To evaluate the anti-proliferative effect of the PI3K inhibitor on cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., MCF7, T47D) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PI3K inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 3 days).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the Sulforhodamine B (SRB) colorimetric assay, which measures cellular protein content.
-
Data Analysis: The absorbance is read, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value is then determined.[11]
In Vivo Xenograft Mouse Model (In Vivo Efficacy)
Objective: To assess the anti-tumor efficacy of the PI3K inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are injected subcutaneously into immunocompromised mice (e.g., SCID mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 60–160 mm³).[13]
-
Treatment Administration: Mice are randomized into treatment and control groups. The PI3K inhibitor is administered at a specified dose and schedule (e.g., daily oral gavage).[12] The control group receives the vehicle solution.
-
Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: The body weight and general health of the mice are monitored to assess toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Conclusion
Both Inavolisib and Alpelisib are potent and selective inhibitors of PI3Kα, a key target in cancers with PIK3CA mutations. While Alpelisib is an established therapy, Inavolisib presents a novel dual mechanism of action by not only inhibiting the kinase but also promoting the degradation of the mutant p110α protein.[6][7] This may offer advantages in terms of sustained pathway inhibition and overcoming resistance. The choice of inhibitor for research and development will depend on the specific context, including the tumor type, mutation status, and desired therapeutic strategy. The experimental protocols outlined in this guide provide a framework for the reproducible evaluation of these and other PI3K inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 3. benchchem.com [benchchem.com]
- 4. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 6. Frontiers | Mechanistic optimization of inavolisib combined with CDK4/6 inhibitors in the treatment of PIK3CA-mutated breast tumors [frontiersin.org]
- 7. Inavolisib | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to PI3K-IN-54 and Other Reference PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PI3K-IN-54 with other well-characterized phosphoinositide 3-kinase (PI3K) inhibitors: Pictilisib (GDC-0941), Alpelisib (BYL719), and Idelalisib. The data presented is intended to assist researchers in selecting the most appropriate reference compound for their PI3K inhibition studies.
Introduction to PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are a class of drugs that block the activity of one or more PI3K isoforms, thereby impeding the downstream signaling cascade that promotes tumor growth.
Biochemical Potency and Isoform Selectivity
The selection of a PI3K inhibitor is often guided by its potency and selectivity towards the different Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) | Primary Target(s) |
| This compound | 0.22[1][2] | 1.4[1][2] | Not Reported | 0.38[1][2] | Pan-PI3K |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | Pan-PI3K |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | PI3Kα |
| Idelalisib | 8600 | 4000 | 2100 | 19 | PI3Kδ |
This compound emerges as a potent pan-PI3K inhibitor with nanomolar activity against p110α, p110β, and p110δ isoforms.[1][2] Pictilisib (GDC-0941) is also a pan-inhibitor, demonstrating potent inhibition of PI3Kα and PI3Kδ, with moderate activity against p110β and p110γ. In contrast, Alpelisib (BYL719) is a highly selective inhibitor of the p110α isoform. Idelalisib exhibits strong selectivity for the p110δ isoform, which is predominantly expressed in hematopoietic cells.
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize PI3K inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.
Objective: To determine the IC50 value of an inhibitor against specific PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Kinase reaction buffer
-
Detection reagents (e.g., for radiometric or luminescence-based detection)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the purified PI3K enzyme, lipid substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of product (phosphorylated PIP2, i.e., PIP3) formed. For radiometric assays, this involves capturing the radiolabeled lipid on a membrane and quantifying with a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
Cellular Phospho-AKT Assay (In Situ)
This assay measures the inhibition of PI3K signaling within a cellular context by quantifying the phosphorylation of AKT, a key downstream effector of PI3K.
Objective: To determine the cellular potency (EC50) of a PI3K inhibitor.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., due to PIK3CA mutation or PTEN loss)
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Lysis buffer
-
Antibodies: Primary antibodies against phospho-AKT (e.g., at Ser473 or Thr308) and total AKT. Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate for Western blotting or fluorescent dyes for In-Cell Westerns or ELISA).
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-2 hours).
-
Lyse the cells to extract proteins.
-
Quantify the levels of phospho-AKT and total AKT using an appropriate method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
ELISA: Use a plate-based immunoassay with specific capture and detection antibodies.
-
In-Cell Western™/Odyssey® Imaging: Fix and permeabilize cells in the plate and probe directly with fluorescently labeled antibodies.
-
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Plot the percentage of phospho-AKT inhibition against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value.
Comparative Experimental Workflow
The following diagram outlines a logical workflow for comparing the performance of different PI3K inhibitors.
Caption: Workflow for comparing PI3K inhibitors.
Conclusion
This compound is a highly potent, pan-PI3K inhibitor that can serve as a valuable reference compound in studies where broad inhibition of Class I PI3K isoforms is desired. For researchers interested in isoform-specific effects, Alpelisib and Idelalisib are excellent choices for targeting PI3Kα and PI3Kδ, respectively. Pictilisib provides another well-characterized pan-PI3K inhibitor for comparative studies. The selection of the most appropriate inhibitor will depend on the specific research question, the cellular context, and the desired selectivity profile. The experimental protocols and workflows provided in this guide offer a framework for conducting rigorous comparative studies of PI3K inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
